F 1394
Descripción
Propiedades
Número CAS |
162490-89-3 |
|---|---|
Fórmula molecular |
C33H61N3O6 |
Peso molecular |
595.9 g/mol |
Nombre IUPAC |
[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1 |
Clave InChI |
NWLFOBZKYXKBOF-NSVAZKTRSA-N |
SMILES isomérico |
CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C |
SMILES canónico |
CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |
Otros números CAS |
162490-89-3 |
Sinónimos |
(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate F 1394 F-1394 |
Origen del producto |
United States |
Foundational & Exploratory
F-1394 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of F15599 and F13714, Selective 5-HT1A Receptor Biased Agonists
Disclaimer: Initial searches for "F-1394" did not yield a specific compound with a well-defined neurological mechanism of action. The information presented here pertains to F15599 (also known as NLX-101) and F13714, two structurally related and extensively researched 5-HT1A receptor biased agonists. It is highly probable that the query for "F-1394" was a typographical error referring to one of these compounds, likely F13714, due to the similarity in numbering.
Introduction
F15599 (NLX-101) and F13714 are novel, potent, and selective full agonists of the serotonin 5-HT1A receptor.[1] What distinguishes these compounds is their property of biased agonism, also known as functional selectivity. This means they preferentially activate specific downstream signaling pathways upon binding to the 5-HT1A receptor, leading to distinct physiological and behavioral effects.[1][2] F15599 is characterized by its preferential activation of postsynaptic 5-HT1A heteroreceptors, particularly in cortical regions.[1][3] In contrast, F13714 demonstrates a preference for presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[3][4] This differential activation is believed to underlie their distinct therapeutic potentials, with F15599 showing promise for depression and cognitive disorders, while F13714 has been investigated for its potent serotonergic effects.[1][5][6]
Core Mechanism of Action: Biased Agonism at the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that can couple to various intracellular signaling cascades. F15599 and F13714 leverage this multiplicity of signaling options. Their "biased agonism" results in the preferential activation of certain pathways over others.
F15599 (NLX-101): This compound preferentially activates postsynaptic 5-HT1A receptors in brain regions like the prefrontal cortex.[3][7] Its mechanism is notably linked to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a pathway associated with neuroplasticity and antidepressant effects.[1][2][8] It shows less engagement with the canonical Gαi-mediated inhibition of adenylyl cyclase.[1] This preferential signaling is thought to contribute to its antidepressant-like effects without inducing some of the side effects associated with less selective 5-HT1A agonists.[6]
F13714: In contrast, F13714 preferentially activates presynaptic 5-HT1A autoreceptors in the raphe nuclei.[3] This leads to a potent inhibition of serotonin neuron firing and a subsequent decrease in serotonin release.[4] The hypothermic effect observed in rodents is a classic indicator of this presynaptic activation.[3]
Quantitative Data
The following tables summarize the available quantitative data for F15599 and F13714, highlighting their binding affinities and functional potencies.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| F15599 | 5-HT1A | [3H]8-OH-DPAT | 0.9 | [7] |
| F13714 | 5-HT1A | [3H]8-OH-DPAT | 0.06 | [9] |
| Compound | Assay | Parameter | Value | Species |
| F15599 | Forced Swim Test | MED (mg/kg, p.o.) | 2.0 | Mouse |
| F13714 | Forced Swim Test | MED (mg/kg, p.o.) | 2.0 | Mouse |
| F15599 | Hypothermia | MED (mg/kg, p.o.) | 8.0 | Mouse |
| F13714 | Hypothermia | MED (mg/kg, p.o.) | 1.0 | Mouse |
| F13714 | 8-OH-DPAT Discrimination | ED50 (mg/kg, i.p.) | 0.014 | Rat |
| F15599 | 8-OH-DPAT Discrimination | ED50 (mg/kg, i.p.) | 0.2 | Rat |
MED: Minimum Effective Dose
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity (Competition)
This protocol describes a method to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[10]
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).[10]
-
Test Compounds: F15599, F13714.
-
Non-specific Binding Control: 10 µM Serotonin.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.[10]
2. Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the membrane pellet in fresh assay buffer.[11]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitor binding (radioligand + membranes + serial dilutions of the test compound).[10]
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol outlines a method to measure the phosphorylation of ERK1/2 in response to agonist stimulation.
1. Materials and Reagents:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.[12]
-
Agonists: F15599, F13714.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.[12]
-
Secondary Antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies.
-
Reagents: Cell culture medium, PBS, Triton™ X-100, blocking buffer (e.g., 5% milk in PBS).[12]
-
Equipment: 96-well microassay plates, LI-COR® In-Cell Western imaging system.[12]
2. Procedure:
-
Cell Culture: Seed the CHO-h5-HT1A cells into 96-well plates and grow to confluence. Serum-starve the cells overnight before the assay.
-
Agonist Stimulation: Treat the cells with varying concentrations of the test agonists (F15599 or F13714) for a short period (e.g., 5 minutes) at 37°C.
-
Fixation and Permeabilization: Terminate the stimulation by removing the medium and adding a fixing solution (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 20 minutes.[12]
-
Blocking: Block non-specific antibody binding sites with blocking buffer for 90 minutes at room temperature.[12]
-
Primary Antibody Incubation: Incubate the cells with a solution containing both primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with a solution containing the two corresponding IRDye®-conjugated secondary antibodies for 60 minutes at room temperature in the dark.
-
Imaging and Analysis: Wash the cells again. Scan the plate using an In-Cell Western imaging system to detect the fluorescence from both secondary antibodies. The ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal is calculated to determine the extent of ERK1/2 phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of F15599 at postsynaptic 5-HT1A receptors.
Caption: Signaling pathway of F13714 at presynaptic 5-HT1A autoreceptors.
Caption: Workflow for key in vitro experiments.
References
- 1. F-15599 - Wikipedia [en.wikipedia.org]
- 2. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
An In-depth Technical Guide to the F-1394 ACAT Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA:cholesterol acyltransferase (ACAT) is a pivotal enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Its role in dietary cholesterol absorption and foam cell formation within arterial walls has made it a significant therapeutic target for hypercholesterolemia and atherosclerosis. F-1394 is a potent and selective ACAT inhibitor that has demonstrated significant efficacy in preclinical models. This document provides a comprehensive technical overview of F-1394, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: ACAT Inhibition
F-1394 exerts its therapeutic effects by directly inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase.[1][2][3] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA.[4] This process is crucial in several tissues:
-
Intestines: In enterocytes, ACAT facilitates the absorption of dietary cholesterol by converting free cholesterol into cholesteryl esters, which are then packaged into chylomicrons for secretion into the bloodstream.[1][3][5]
-
Liver: Hepatic ACAT is involved in the packaging of cholesteryl esters into very low-density lipoproteins (VLDL), which are secreted into circulation.[6]
-
Macrophages: In the arterial wall, macrophage ACAT activity leads to the accumulation of cholesteryl esters, transforming macrophages into foam cells, a hallmark of early atherosclerotic lesions.[7][8]
By inhibiting ACAT, F-1394 effectively blocks these processes. It reduces dietary cholesterol absorption, lowers hepatic VLDL secretion, and prevents foam cell formation, thereby addressing key drivers of atherosclerosis.[6][7][9]
References
- 1. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hypocholesterolemic action and prevention of cholesterol absorption via the gut by F-1394, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, in cholesterol diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
F-1394: An In-depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of F-1394, a potent and selective Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The information is compiled from various scientific sources to support research and development efforts in cardiovascular disease and related fields.
Chemical Structure and Properties
F-1394, with the IUPAC name (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate, is a complex small molecule with significant potential in modulating cholesterol metabolism.[1][2] Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate[1][2] |
| CAS Number | 162490-89-3 |
| Empirical Formula | C₃₃H₆₁N₃O₆ |
| SMILES String | CCCCCCCCCN(C(N[C@H]1CCCC[C@@H]1OC(CCNC([C@H]2C(C)(COC(C)(O2)C)C)=O)=O)=O)CC(C)(C)C |
| InChI Key | NWLFOBZKYXKBOF-NSVAZKTRSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 595.85 g/mol | |
| Appearance | White to beige powder or solid | |
| Solubility | 2 mg/mL in DMSO | |
| Storage Temperature | -10 to -25°C |
Biological Activity and Mechanism of Action
F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for the esterification of cholesterol.[2][3] ACAT converts free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, F-1394 prevents the accumulation of cholesteryl esters within cells, particularly in macrophages, which is a key event in the formation of foam cells and the development of atherosclerotic plaques.[1]
There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. F-1394 has been shown to inhibit ACAT activity in various cell types and animal models, leading to a reduction in cholesterol absorption and a decrease in the progression of atherosclerosis.[3][4]
Signaling Pathway of ACAT Inhibition
The inhibition of ACAT by F-1394 directly impacts the cholesterol esterification pathway, leading to a reduction in the formation of foam cells, which are a hallmark of atherosclerosis. The following diagram illustrates the central role of ACAT in this process and the point of intervention for F-1394.
Caption: ACAT's role in foam cell formation and F-1394's inhibitory action.
Experimental Protocols and Methodologies
Several key studies have demonstrated the efficacy of F-1394 in both in vitro and in vivo models. While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section summarizes the methodologies employed in these pivotal experiments.
In Vitro ACAT Inhibition Assay (Caco-2 Cells)
This protocol assesses the direct inhibitory effect of F-1394 on ACAT activity in a human intestinal cell line.
Methodology Summary:
-
Cell Line: Differentiated Caco-2 cells.
-
Assay Principle: Measurement of the incorporation of radiolabeled oleic acid into cholesteryl esters.
-
Procedure:
-
Caco-2 cells are cultured to differentiation on a membrane filter.
-
Cells are incubated with varying concentrations of F-1394.
-
¹⁴C-oleic acid is added to the culture medium.
-
After an incubation period, cells are lysed, and lipids are extracted.
-
Cholesteryl esters are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled cholesteryl ester is quantified to determine ACAT activity.
-
-
Key Finding: F-1394 strongly inhibits cholesterol esterification in Caco-2 cells with an estimated IC₅₀ value of 71 nM and inhibits the basolateral secretion of cholesteryl ester by 90% at a concentration of 100 nM.[5]
In Vivo Atherosclerosis Study (Cholesterol-Fed Rabbits)
This animal model is used to evaluate the effect of F-1394 on the development and regression of atherosclerosis.
Methodology Summary:
-
Animal Model: Male New Zealand White rabbits.
-
Induction of Atherosclerosis: High-cholesterol diet (HCD).
-
Treatment: Oral administration of F-1394.
-
Experimental Design (Prevention Study):
-
Rabbits are fed an HCD for 6 weeks.
-
Following the HCD period, rabbits are switched to a regular chow diet and treated with F-1394 (100 mg/kg/day) or vehicle for 12 weeks.
-
-
Experimental Design (Regression Study):
-
Rabbits are fed an HCD for 6 weeks, followed by 6 weeks of a regular chow diet to establish atherosclerotic lesions.
-
Rabbits are then treated with F-1394 (100 mg/kg/day) or vehicle for 12 weeks while on a regular chow diet.
-
-
Endpoints:
-
Serum total cholesterol levels.
-
Quantification of atherosclerotic lesion area in the aorta.
-
Measurement of total and esterified cholesterol content in the aorta.
-
-
Key Findings: F-1394 significantly reduced the extent of atherosclerotic lesions and the cholesterol content of the aorta in both prevention and regression models, without affecting serum total cholesterol levels, suggesting a direct effect on the arterial wall.[6]
In Vivo Hypolipidemic Study (High-Fat Diet Fed Beagle Dogs)
This study investigates the effect of F-1394 on serum lipid levels in a non-rodent model.
Methodology Summary:
-
Animal Model: Beagle dogs.
-
Induction of Hyperlipidemia: High-fat diet (5% cholesterol, 16% fat).
-
Treatment: Oral administration of F-1394 at doses of 1, 3, or 10 mg/kg/day for 21 days.
-
Endpoints:
-
Serum cholesterol and triglyceride levels.
-
Body weight and observation for adverse effects.
-
-
Key Findings: F-1394 dose-dependently reduced serum cholesterol levels and inhibited the postprandial increase in serum triglycerides, suggesting that it inhibits the intestinal absorption of dietary lipids.[7]
General Experimental Workflow for ACAT Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential ACAT inhibitors like F-1394.
Caption: A generalized workflow for the development of ACAT inhibitors.
Summary and Future Directions
F-1394 is a well-characterized, potent, and selective ACAT inhibitor with demonstrated efficacy in reducing atherosclerosis in animal models. Its mechanism of action, centered on the inhibition of cholesterol esterification and foam cell formation, makes it a valuable tool for cardiovascular research. The experimental data suggest that F-1394 acts directly on the arterial wall, offering a potential therapeutic strategy independent of systemic cholesterol-lowering effects.
Further research is warranted to fully elucidate the detailed molecular interactions of F-1394 with ACAT and to explore its therapeutic potential in clinical settings. The development of detailed synthetic pathways and the acquisition of comprehensive physicochemical and spectroscopic data would further support its advancement as a research compound and potential therapeutic agent.
References
- 1. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
F-1394: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent ACAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of F-1394, a potent and orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). F-1394, developed by Fujirebio Inc., has been a significant tool in the preclinical investigation of atherosclerosis and hypercholesterolemia. This document details the discovery of F-1394, its mechanism of action targeting both ACAT-1 and ACAT-2 isoforms, a summary of its biological activity, and detailed protocols for its synthesis and key in vitro and in vivo assays. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.
Discovery and Background
F-1394, chemically identified as (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]cyclohexane-1-yl 3-[(4R)-N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino]propionate, emerged from research programs in the 1990s focused on developing novel therapeutic agents for atherosclerosis.[1] The primary target for this research was the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), a key player in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[1][2] F-1394 was identified as a potent inhibitor of both known isoforms of ACAT, ACAT-1 and ACAT-2, and demonstrated promising hypocholesterolemic and anti-atherosclerotic effects in preclinical models.[1][3] Its development provided a valuable pharmacological tool to explore the therapeutic potential of dual ACAT inhibition.[4]
Synthesis of F-1394
The synthesis of F-1394 and related pantothenic acid derivatives is described in a series of patents filed by UCB Japan, including EP 0421441 and US 5120738.[5] While the full detailed protocol from these patents is extensive, the general synthetic strategy involves the coupling of three key fragments: a substituted ureido-cyclohexanol core, a protected pantoic acid derivative, and a linker. The synthesis is a multi-step process requiring careful control of stereochemistry to achieve the desired biologically active isomer.
A generalized workflow for the synthesis is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foam cell formation assay [bio-protocol.org]
- 4. Polyunsaturated fatty acid anilides as inhibitors of acyl-coA: cholesterol acyltransferase (ACAT). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
F-1394: A Deep Dive into its Biological Activity and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-1394 is a potent, orally active small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. By targeting both isoforms of ACAT, ACAT1 and ACAT2, F-1394 effectively curtails the esterification of cholesterol, a key process in the absorption of dietary cholesterol and the formation of foam cells within atherosclerotic plaques. This dual inhibition positions F-1394 as a promising therapeutic agent for cardiovascular diseases, particularly atherosclerosis. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and mechanism of action of F-1394, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction
Hypercholesterolemia is a major risk factor for the development of atherosclerosis, the underlying cause of most cardiovascular diseases. Acyl-CoA:cholesterol acyltransferase (ACAT) plays a pivotal role in cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids. The two isoforms of this enzyme, ACAT1 and ACAT2, exhibit distinct tissue distribution and physiological functions. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, where its activity contributes to the formation of foam cells, a hallmark of atherosclerotic lesions. ACAT2 is predominantly found in the intestine and liver, where it is involved in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL).
F-1394 has emerged as a significant investigational compound due to its potent and specific inhibition of both ACAT1 and ACAT2. This dual-action mechanism offers a multi-pronged approach to combating hypercholesterolemia and atherosclerosis by simultaneously reducing cholesterol absorption from the gut and preventing the accumulation of cholesteryl esters in the arterial wall.
Biological Activity and Molecular Targets
The primary biological activity of F-1394 is the inhibition of ACAT, which it achieves with high potency. This inhibition has been demonstrated in various in vitro and in vivo models, leading to a reduction in cholesterol esterification and subsequent beneficial effects on lipid profiles and atherosclerotic plaque development.
Quantitative Data on Biological Activity
The inhibitory potency of F-1394 against ACAT has been quantified in several studies. The following tables summarize the key quantitative data, including IC50 values, which represent the concentration of F-1394 required to inhibit 50% of ACAT activity.
Table 1: In Vitro Inhibitory Activity of F-1394
| Cell Line/Enzyme Source | Target | IC50 Value | Reference |
| HepG2 Cells (whole-cell assay) | ACAT | 42 nM | [1] |
| Caco-2 Cells | ACAT | 71 nM | |
| Rat Aortic Smooth Muscle Cells | ACAT | 62.7 nM | |
| Human Aortic Smooth Muscle Cells | ACAT | 10 nM | |
| Recombinant Human ACAT1 (in microsomes) | ACAT1 | ~10 nM | [2] |
| Recombinant Human ACAT2 (in microsomes) | ACAT2 | ~10 nM | [2] |
Table 2: In Vivo Efficacy of F-1394 in Animal Models
| Animal Model | Diet | F-1394 Dosage | Key Findings | Reference |
| Apolipoprotein E–Deficient Mice | Western-type diet (21% fat, 0.15% cholesterol) | 300 mg/kg and 900 mg/kg in diet for 17 weeks | Significant reduction in intimal lesion area (39% and 45%, respectively); Reduced lesional macrophage content. | [2][3] |
| Apolipoprotein E and Low Density Lipoprotein Receptor Double Knockout Mice | N/A | N/A | F-1394 acts directly on the arterial wall to prevent atherosclerosis. | [4][5] |
| Cholesterol Diet-Fed Rats | High-cholesterol diet | 30 mg/kg, p.o. | Significantly suppressed dietary cholesterol absorption. | [6] |
| Triton WR-1339-Induced Hyperlipidemic Rats | N/A | N/A | Reduction in the hepatic secretion rate of cholesterol. | [1] |
Mechanism of Action
F-1394 exerts its therapeutic effects by inhibiting the enzymatic activity of ACAT1 and ACAT2. This inhibition prevents the conversion of intracellular free cholesterol into cholesteryl esters.
Caption: Mechanism of action of F-1394.
The inhibition of ACAT1 in macrophages within the arterial wall prevents the accumulation of cholesteryl esters, thereby inhibiting the transformation of macrophages into foam cells. This is a critical step in halting the progression of atherosclerotic plaques. The inhibition of ACAT2 in the intestines reduces the absorption of dietary cholesterol, leading to lower systemic cholesterol levels. In the liver, ACAT2 inhibition decreases the cholesteryl ester content available for packaging into VLDL particles, further contributing to a more favorable lipid profile.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the biological activity of F-1394.
In Vitro ACAT Inhibition Assay in HepG2 Cells
This protocol describes the determination of the IC50 value of F-1394 on ACAT activity in a whole-cell assay using the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
F-1394 (dissolved in DMSO)
-
[1-¹⁴C]Oleate complexed to bovine serum albumin (BSA)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the assay, replace the culture medium with a serum-free medium containing various concentrations of F-1394 or vehicle (DMSO). Incubate for a predetermined period (e.g., 1-2 hours).
-
Radiolabeling: Add [1-¹⁴C]oleate-BSA complex to each well to a final concentration of 0.2 mM and incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells. Extract the total lipids from the cell lysate using a mixture of hexane and isopropanol (e.g., 3:2, v/v).
-
Separation of Lipids: Separate the cholesteryl esters from other lipids in the extract using thin-layer chromatography (TLC).
-
Quantification: Scrape the spots corresponding to cholesteryl esters from the TLC plate and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of F-1394 compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the F-1394 concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for In Vitro ACAT Inhibition Assay.
In Vivo Atherosclerosis Study in Apolipoprotein E–Deficient Mice
This protocol outlines the methodology for evaluating the anti-atherosclerotic effects of F-1394 in a well-established animal model.
Materials:
-
Apolipoprotein E–deficient (ApoE-/-) mice
-
Western-type diet (high-fat, high-cholesterol)
-
F-1394
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for perfusion and tissue collection
-
Formalin or other fixatives
-
Oil Red O stain
-
Hematoxylin and eosin (H&E) stain
-
Microscope with imaging software
Procedure:
-
Animal Model and Diet: Use male or female ApoE-/- mice, typically 6-8 weeks old. House them in a controlled environment.
-
Grouping and Treatment: Randomly divide the mice into control and treatment groups. Feed all mice a Western-type diet. The treatment groups will receive the diet supplemented with F-1394 at different doses (e.g., 300 mg/kg and 900 mg/kg of diet). The control group will receive the diet without the compound. The treatment period is typically several weeks (e.g., 17 weeks).[2]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Tissue Collection: At the end of the treatment period, anesthetize the mice and collect blood samples for lipid analysis. Perfuse the mice with saline followed by a fixative (e.g., 10% formalin).
-
Atherosclerotic Plaque Analysis:
-
En Face Analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques on the intimal surface. Quantify the plaque area as a percentage of the total aortic surface area.
-
Aortic Root Sectioning: Embed the heart and proximal aorta in a cryo-embedding medium. Prepare serial cryosections of the aortic root.
-
Staining and Quantification: Stain the sections with H&E for general morphology and with Oil Red O for lipid content. Perform immunohistochemistry for macrophage markers (e.g., Mac-3) to assess the inflammatory component of the plaques. Quantify the lesion area and the area of positive staining using image analysis software.
-
-
Data Analysis: Compare the quantified parameters (plaque area, lipid content, macrophage infiltration) between the control and F-1394 treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for In Vivo Atherosclerosis Study.
Signaling Pathways
The therapeutic effect of F-1394 is rooted in its ability to modulate cholesterol metabolism. The following diagram illustrates the central role of ACAT in this process and the impact of F-1394 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Acyl-CoA:cholesterol acyltransferase inhibition reduces atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Molecular Imaging of Vulnerable Atherosclerotic Plaques in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Pharmacological Profile of a Representative 5-HT1A Receptor Agonist
Disclaimer: Initial searches for a compound specifically designated "F-1394" did not yield any publicly available scientific data. This technical guide therefore provides a representative in vitro characterization of a selective serotonin 5-HT1A receptor agonist, a class of compounds with significant interest in drug development for neurological and psychiatric disorders. The data presented herein is a composite derived from publicly available information on well-characterized 5-HT1A agonists and should be considered illustrative.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the experimental methodologies and data typically generated to characterize a selective 5-HT1A receptor agonist in vitro.
Introduction
The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) widely expressed in the central nervous system, particularly in brain regions associated with mood and anxiety, such as the hippocampus, cerebral cortex, and raphe nuclei.[1] As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] 5-HT1A receptors are a key target for the development of therapeutics for conditions like anxiety and depression.[4] This guide outlines the typical in vitro characterization of a selective 5-HT1A receptor agonist.
Data Presentation
The in vitro pharmacological profile of a selective 5-HT1A receptor agonist is typically defined by its binding affinity, functional activity, and selectivity against other receptors. The following tables summarize representative quantitative data for such a compound.
Table 1: Receptor Binding Affinity
This table presents the binding affinity (Ki) of a representative 5-HT1A agonist at the human 5-HT1A receptor. Ki values are derived from competitive radioligand binding assays and indicate the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
| Receptor | Radioligand | Tissue/Cell Line | Representative Kᵢ (nM) |
| Human 5-HT1A | [³H]-8-OH-DPAT | CHO-K1 cells expressing human 5-HT1A receptor | 1.5 |
Table 2: Functional Activity
Functional activity assays measure the biological response elicited by the compound upon binding to the receptor. For a 5-HT1A agonist, this is often quantified by its ability to stimulate G-protein activation (measured in a GTPγS binding assay) or to inhibit cAMP production.[4] The EC50 value represents the concentration of the agonist that produces 50% of its maximal effect (Emax).
| Assay Type | Parameter | Tissue/Cell Line | Representative Value |
| [³⁵S]GTPγS Binding | EC₅₀ | Rat hippocampal membranes | 10 nM |
| [³⁵S]GTPγS Binding | Eₘₐₓ (% of 5-HT) | Rat hippocampal membranes | 95% |
| cAMP Inhibition | EC₅₀ | CHO-K1 cells expressing human 5-HT1A receptor | 25 nM |
| cAMP Inhibition | Eₘₐₓ (% inhibition of forskolin-stimulated cAMP) | CHO-K1 cells expressing human 5-HT1A receptor | 90% |
Table 3: Selectivity Profile
The selectivity profile is crucial for predicting the potential for off-target effects. This table shows the binding affinities of a representative 5-HT1A agonist for a panel of other neurotransmitter receptors. High Ki values for other receptors indicate greater selectivity for the 5-HT1A receptor.
| Receptor | Representative Kᵢ (nM) |
| 5-HT1B | > 1000 |
| 5-HT2A | > 500 |
| Dopamine D2 | > 800 |
| Adrenergic α1 | > 1500 |
| Adrenergic α2 | > 2000 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vitro characterization studies. The following are protocols for the key experiments cited.
3.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.[2]
-
Materials:
-
Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Test compound at various concentrations.
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of unlabeled 5-HT.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the functional agonist activity of the test compound by quantifying its ability to stimulate G-protein activation.[4][5]
-
Materials:
-
Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.[4]
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound and a reference full agonist (e.g., 5-HT) at various concentrations.
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the membrane preparation, GDP, and [³⁵S]GTPγS.
-
Add serial dilutions of the test compound or reference agonist. For non-specific binding wells, add a high concentration of unlabeled GTPγS.[4]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
Terminate the reaction by rapid filtration through the filter plate.[4]
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
3.3. cAMP Inhibition Assay
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.[3][4]
-
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.[4]
-
Cell culture medium.
-
Stimulation buffer.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and a reference agonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
-
Procedure:
-
Culture the cells to the desired confluency and then prepare a cell suspension in stimulation buffer.
-
Add the cell suspension to the wells of the 384-well plate.
-
Add varying concentrations of the test compound or reference agonist and incubate.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate.
-
Lyse the cells and add the cAMP detection reagents according to the kit's protocol.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
4.1. Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor.
4.2. Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of a 5-HT1A receptor agonist.
References
- 1. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
F-1394: An In-Depth Analysis of its Potency and Selectivity as an ACAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-1394 is a potent, competitively-acting inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. This technical guide provides a comprehensive overview of the available data on F-1394's inhibitory activity. While historical data from tissue homogenates demonstrate its high potency, a detailed quantitative analysis of its selectivity for the individual isoforms, ACAT1 and ACAT2, is not extensively documented in publicly available literature. This document summarizes the known inhibitory concentrations, details the experimental methodologies used in seminal studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to ACAT and the Significance of Isoform Selectivity
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol. In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which are encoded by separate genes.[1]
-
ACAT1 is ubiquitously expressed and is the primary isoform found in various cell types, including macrophages, steroidogenic tissues, and the brain. In macrophages within atherosclerotic plaques, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to the formation of foam cells, a hallmark of atherosclerosis.[2]
-
ACAT2 expression is primarily restricted to the intestines and the liver.[1] It plays a crucial role in the absorption of dietary cholesterol in the intestines and in the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.[1]
The distinct tissue distribution and physiological roles of ACAT1 and ACAT2 have made the development of isoform-selective inhibitors a key strategy in the pursuit of therapies for hypercholesterolemia and atherosclerosis. Selective inhibition of ACAT2 is hypothesized to be beneficial in lowering plasma cholesterol levels by reducing cholesterol absorption and lipoprotein production.[3]
Quantitative Inhibitory Activity of F-1394
F-1394, a pantothenic acid derivative, has been identified as a highly potent inhibitor of ACAT.[4] The majority of the quantitative data on its inhibitory activity comes from studies conducted on tissue preparations that contain a mixture of ACAT isoforms.
Table 1: In Vitro Inhibitory Activity of F-1394 against ACAT
| Enzyme Source | Species | Preparation | Parameter | Value (nM) | Citation |
| Liver | Rat | Microsomes | IC₅₀ | 6.4 | [4] |
| Small Intestine | Rabbit | Homogenate | IC₅₀ | 10.7 | [4] |
| Macrophages | Murine (J774) | Lysate | IC₅₀ | 32 | [4] |
| Liver | Rat | Microsomes | Kᵢ | 4.0 | [4] |
| Small Intestine | Rabbit | Homogenate | Kᵢ | 9.9 | [4] |
| HepG2 Cells | Human | Whole Cell | IC₅₀ | 42 | [5] |
| Caco-2 Cells | Human | Whole Cell | IC₅₀ | 71 | [6] |
Note: The IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values indicate a high potency of F-1394. However, as these studies utilized tissue preparations or cell lines expressing endogenous ACAT, the specific contribution of ACAT1 and ACAT2 to the observed inhibition is not delineated.
Selectivity Profile of F-1394
While direct comparative data for ACAT1 versus ACAT2 is lacking, the selectivity of F-1394 has been assessed against other key enzymes involved in lipid metabolism.
Table 2: Enzyme Selectivity of F-1394
| Enzyme | Activity | Fold Selectivity for ACAT (Liver) | Citation |
| 3-Hydroxy-3-methylglutaryl CoA reductase | No inhibition | - | [4] |
| Acyl-CoA synthetase | No inhibition | - | [4] |
| Cholesterol esterase | No inhibition | - | [4] |
| Lecithin:cholesterol acyltransferase (LCAT) | Weak inhibition | 4,690-fold | [4] |
These findings highlight that F-1394 is a selective inhibitor of ACAT with significantly less activity against other related enzymes.[4]
Experimental Protocols
The following methodologies are based on the seminal study by Kusunoki et al., 1995, which established the initial inhibitory profile of F-1394.[4]
Preparation of ACAT Enzyme Sources
-
Rat Liver Microsomes: Livers from male Sprague-Dawley rats were homogenized in a sucrose buffer and centrifuged. The supernatant was then ultracentrifuged to pellet the microsomes, which were resuspended in a phosphate buffer.
-
Rabbit Small Intestinal Mucosa Homogenate: The small intestine from male New Zealand White rabbits was excised, and the mucosal layer was scraped and homogenized in a phosphate buffer.
-
J774 Macrophage Lysate: J774 macrophages were cultured, harvested, and then lysed by sonication in a phosphate buffer.
ACAT Enzyme Activity Assay
The ACAT activity was measured using a radiolabeling method.
-
The enzyme preparation (microsomes, homogenate, or lysate) was pre-incubated with F-1394 or vehicle (DMSO) at 37°C.
-
The reaction was initiated by adding [¹⁴C]oleoyl-CoA.
-
The reaction mixture was incubated at 37°C.
-
The reaction was stopped by the addition of an isopropanol/heptane mixture.
-
The lipids were extracted, and the cholesteryl [¹⁴C]oleate formed was separated by thin-layer chromatography.
-
The radioactivity of the cholesteryl oleate was quantified using a liquid scintillation counter to determine ACAT activity.
Kinetic Analysis
To determine the mode of inhibition, ACAT activity was measured at various concentrations of both the substrate (oleoyl-CoA) and the inhibitor (F-1394). The data were then analyzed using Lineweaver-Burk plots. The results indicated that F-1394 is a competitive inhibitor with respect to oleoyl-CoA.[4]
Visualizations
ACAT Signaling Pathway
Caption: The ACAT enzyme pathway and the inhibitory action of F-1394.
Experimental Workflow for ACAT Inhibition Assay
Caption: Workflow of the radioisotopic ACAT inhibition assay.
Discussion and Future Directions
F-1394 is unequivocally a potent inhibitor of ACAT, as demonstrated by the low nanomolar IC₅₀ and Kᵢ values obtained from various tissue preparations. Its competitive mode of inhibition with respect to oleoyl-CoA provides insight into its mechanism of action. The high selectivity of F-1394 for ACAT over other enzymes in the lipid metabolic pathway underscores its specificity.
However, a significant gap in the current understanding of F-1394 is the lack of direct, quantitative data on its relative potency against ACAT1 and ACAT2. Given the distinct and critical roles of these two isoforms in both normal physiology and the pathophysiology of cardiovascular disease, determining the isoform selectivity of F-1394 is paramount for fully understanding its therapeutic potential and possible side-effect profile.
Future research should focus on evaluating the inhibitory activity of F-1394 in cellular or biochemical assays that utilize purified or overexpressed human ACAT1 and ACAT2 isoforms. Such studies would provide the much-needed quantitative comparison of IC₅₀ values and would definitively classify F-1394 as either a non-selective, ACAT1-selective, or ACAT2-selective inhibitor. This information is crucial for the rational design and development of next-generation ACAT inhibitors for the treatment of hypercholesterolemia and atherosclerosis.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of F-1394: A Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The successful clinical development of any new therapeutic agent hinges on a thorough understanding of its pharmacokinetic profile. This document provides a comprehensive overview of the essential preclinical methodologies and conceptual frameworks required to characterize the absorption, distribution, metabolism, and excretion (ADME) of a novel compound, designated here as F-1394. Due to the absence of publicly available data for a specific molecule designated "F-1394," this guide will focus on the standard, state-of-the-art experimental protocols and data interpretation strategies employed in preclinical pharmacokinetic assessment. This framework will enable researchers to design, execute, and interpret the necessary studies to build a robust pharmacokinetic profile for any new chemical entity.
Introduction to Preclinical Pharmacokinetics
Preclinical pharmacokinetics (PK) is a cornerstone of drug discovery and development, providing critical insights into the disposition of a drug candidate within a living organism.[1] These studies are essential for establishing a compound's safety and efficacy profile before it can be advanced to human clinical trials.[1] A comprehensive preclinical PK package informs dose selection for toxicity studies, predicts human pharmacokinetic parameters, and helps to identify potential drug-drug interactions.[1] The primary goal is to characterize the four fundamental processes of ADME.
Core Preclinical Pharmacokinetic Studies: Experimental Protocols
A tiered approach is typically employed in preclinical PK, starting with in vitro assays and progressing to in vivo studies in various animal models.
In Vitro ADME Assays
In vitro assays are rapid, high-throughput screens that provide initial estimates of a compound's metabolic stability and potential for interactions.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of F-1394 in liver microsomes from various species (e.g., mouse, rat, dog, human).
-
Materials: F-1394, pooled liver microsomes, NADPH regenerating system, phosphate buffer, control compounds (e.g., testosterone, verapamil), analytical standards.
-
Procedure:
-
F-1394 is incubated with liver microsomes at 37°C in the presence of an NADPH regenerating system to initiate phase I metabolism.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: The rate of disappearance of F-1394 is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow for In Vitro Metabolic Stability
References
An In-depth Technical Guide on the Effects of F-1394 on Cholesterol Metabolism
This technical guide provides a comprehensive overview of the preclinical findings on F-1394, a potent and selective acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, and its effects on cholesterol metabolism. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
F-1394 exerts its primary effect by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of cholesterol, a crucial step in its absorption from the intestine and its storage in various cells. By inhibiting ACAT, F-1394 effectively reduces the absorption of dietary cholesterol.[1][2] The primary site of action appears to be the small intestine, where inhibition of ACAT leads to a decrease in cholesterol absorption and a subsequent reduction in serum cholesterol levels.[1][2] Furthermore, F-1394 has been shown to inhibit ACAT activity in liver cells, which may contribute to reduced secretion of very low-density lipoprotein (VLDL) into the circulation.[3]
Signaling Pathway
The mechanism of F-1394 is a direct inhibition of the ACAT enzyme, which disrupts the normal process of cholesterol esterification and absorption in the intestinal lumen.
Quantitative Data on the Efficacy of F-1394
The following tables summarize the quantitative data from preclinical studies on F-1394.
Table 1: In Vivo Efficacy of F-1394 on Serum Cholesterol
| Animal Model | Diet | Dosage | Duration | Effect on Serum Cholesterol | Reference |
| Beagle Dogs | High-fat (5% cholesterol, 16% fat) | 1-30 mg/kg/day (p.o.) | 21 days | Dose-dependent reduction | [1] |
| Beagle Dogs | High-fat | 10 mg/kg/day or more (p.o.) | Not specified | Significantly inhibited the increase | [1] |
| Rats | 1% Cholesterol | 3-30 mg/kg (single dose, p.o.) | 3 hours | 16-54% decrease | [2] |
Table 2: In Vitro Efficacy of F-1394
| Cell Line | Parameter | Value | Reference |
| Caco-2 | IC50 (ACAT inhibition) | 71 nM | [4] |
| HepG2 | IC50 (ACAT inhibition) | 42 nM | [3] |
| Caco-2 | Cholesteryl Ester Secretion | 90% inhibition at 100 nM | [4] |
Table 3: Effects of F-1394 on Atherosclerosis in Rabbits
| Study Design | Dosage | Duration | Effect on Atherosclerotic Lesions | Reference |
| Prevention | 100 mg/kg/day | 12 weeks | 57% reduction in lesion extent | [5] |
| Regression | 100 mg/kg x 2/day | 12 weeks | 31% reduction in lesion extent | [5] |
Table 4: Effects of F-1394 on Atherosclerosis in ApoE/LDLr-DKO Mice
| Dosage | Duration | Effect on Aortic Lesions (Oil Red O staining) | Reference |
| 10 mg/kg/day | 10 weeks | 24% reduction | [6] |
| 30 mg/kg/day | 10 weeks | 28% reduction | [6] |
| 100 mg/kg/day | 10 weeks | 38% reduction (statistically significant) | [6] |
| 100 mg/kg/day | 15 weeks | 31.9% reduction in aortic sinus (statistically significant) | [6] |
Experimental Protocols
The following are descriptions of the methodologies used in the key preclinical studies of F-1394, based on the available information.
In Vivo Hypolipidemic Studies in Dogs
-
Animal Model: Beagle dogs.[1]
-
Diet: High-fat diet consisting of regular food supplemented with 5% cholesterol and 16% fat.[1]
-
Drug Administration: F-1394 was administered orally at doses ranging from 1 to 30 mg/kg/day.[1]
-
Study Duration: For the treatment of hyperlipidemia, dogs were fed the high-fat diet for 14 days before starting a 21-day treatment with F-1394.[1]
-
Endpoint: Measurement of serum cholesterol levels.[1]
In Vivo Hypocholesterolemic Studies in Rats
-
Animal Model: Sprague-Dawley rats.[2]
-
Diet: 1% cholesterol diet.[2]
-
Drug Administration: A single oral administration of F-1394 at doses of 3-30 mg/kg.[2]
-
Endpoint: Serum cholesterol levels were measured 3 hours after administration.[2]
-
Cholesterol Absorption Study: A dual-isotope ratio method and a method using 14C-cholesterol as an oral tracer were employed to assess the effect of F-1394 on dietary cholesterol absorption.[2]
In Vitro ACAT Inhibition Studies
-
Cell Lines: Caco-2 (human intestinal cell line) and HepG2 (human hepatoma cell line).[3][4]
-
Method: The inhibitory effect of F-1394 on ACAT activity was assessed by measuring the incorporation of 14C-oleic acid into cholesteryl ester.[4]
-
Endpoint: The IC50 value, the concentration of F-1394 required to inhibit 50% of ACAT activity, was determined.[3][4]
Atherosclerosis Studies in Rabbits
-
Animal Model: Cholesterol-fed rabbits.[5]
-
Diet: A high-cholesterol diet (HCD) was used to induce atherosclerosis.[5]
-
Study Design (Prevention): Rabbits were fed an HCD for 6 weeks, followed by regular chow plus F-1394 (100 mg/kg/day) for 12 weeks.[5]
-
Study Design (Regression): Rabbits were fed an HCD for 6 weeks, then regular chow for 6 weeks, followed by regular chow plus F-1394 (100 mg/kg x 2/day) for another 12 weeks.[5]
-
Endpoints: The extent of atherosclerotic lesions and the total and esterified cholesterol content in the aorta were measured.[5]
Experimental Workflow
The general workflow for the preclinical evaluation of F-1394 involved a combination of in vitro and in vivo studies to determine its efficacy and mechanism of action.
Conclusion and Future Directions
The preclinical data strongly suggest that F-1394 is a potent inhibitor of ACAT with significant hypocholesterolemic and anti-atherosclerotic effects in animal models. Its mechanism of action, primarily through the inhibition of intestinal cholesterol absorption, is well-supported by the available evidence.
It is important to note that all the available data is from preclinical studies. There is no publicly available information on the clinical development or evaluation of F-1394 in humans. Therefore, the therapeutic potential of F-1394 for treating hyperlipidemia and atherosclerosis in humans remains to be determined. Future research would need to focus on clinical trials to establish the safety, tolerability, and efficacy of F-1394 in human subjects.
References
- 1. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypocholesterolemic action and prevention of cholesterol absorption via the gut by F-1394, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, in cholesterol diet-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of F-1394: A Technical Guide
Disclaimer: Publicly available information regarding a specific compound designated "F-1394" is limited. This guide, therefore, provides a comprehensive overview of the standard procedures and methodologies for the initial toxicity screening of a hypothetical novel chemical entity, herein referred to as F-1394, intended for pharmaceutical development. The data presented is illustrative and not based on actual experimental results for a compound with this name.
This technical whitepaper outlines the essential in vitro and in vivo studies for the preliminary safety assessment of F-1394. It is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the core principles and experimental protocols involved in early-stage toxicology.
Introduction to Initial Toxicity Screening
The primary objective of initial toxicity screening is to identify potential target organ toxicities and to determine a safe starting dose for further non-clinical and eventual clinical studies.[1] This process involves a battery of tests to evaluate the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The data gathered from these studies are crucial for making informed decisions about the continued development of a drug candidate.
In Vitro Toxicity Assessment
In vitro assays are fundamental to early toxicity screening as they provide rapid and cost-effective methods to assess the potential toxicity of a compound at the cellular level.
Cytotoxicity assays are used to determine the concentration of F-1394 that causes cell death or inhibits cell proliferation.
Table 1: In Vitro Cytotoxicity of F-1394 in Various Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HepG2 (Human Liver) | MTT | Cell Viability | 75.2 |
| HEK293 (Human Kidney) | LDH Release | Cell Lysis | 112.8 |
| SH-SY5Y (Human Neuroblastoma) | AlamarBlue | Cell Proliferation | 98.5 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of F-1394 in cell culture medium. Replace the existing medium with the medium containing different concentrations of F-1394 and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of F-1394.
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by the test compound. A standard battery of tests is typically performed to assess different aspects of genotoxicity.[2]
Table 2: Genotoxicity Profile of F-1394
| Assay | Test System | Concentration Range | Result |
| Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | 1 - 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | 10 - 1000 µM | Negative |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | 10 - 1000 µM | Negative |
Experimental Protocol: Ames Test
-
Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium.
-
Metabolic Activation: Perform the test with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: Combine the bacterial culture, F-1394 at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.
In Vivo Acute Toxicity Assessment
In vivo studies are necessary to understand the systemic effects of a compound in a whole organism. Acute toxicity studies evaluate the effects of a single, high dose of the test substance.[3]
This study aims to determine the median lethal dose (LD50) and identify signs of toxicity following a single oral administration of F-1394.
Table 3: Acute Oral Toxicity of F-1394 in Rodents
| Species | Sex | Route | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Observed Toxic Signs |
| Rat | Male | Oral | > 2000 | N/A | No mortality or significant clinical signs |
| Rat | Female | Oral | > 2000 | N/A | No mortality or significant clinical signs |
| Mouse | Male | Oral | > 2000 | N/A | No mortality or significant clinical signs |
| Mouse | Female | Oral | > 2000 | N/A | No mortality or significant clinical signs |
Based on these results, F-1394 would be classified as having low acute oral toxicity.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Selection: Use healthy, young adult rats (8-12 weeks old).
-
Housing and Acclimation: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Acclimate for at least 5 days before dosing.
-
Dosing: Administer F-1394 sequentially to individual animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. Start with a dose just below the estimated LD50.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
LD50 Calculation: Estimate the LD50 and its confidence interval using appropriate statistical methods.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in toxicology.
Caption: Workflow for initial toxicity screening of F-1394.
Caption: Hypothetical apoptotic pathway induced by F-1394.
Conclusion
The initial toxicity screening of F-1394, based on this hypothetical data, suggests that the compound has a low potential for in vitro cytotoxicity and genotoxicity, as well as low acute oral toxicity in rodents. These preliminary findings are essential for establishing a safety profile and guiding further non-clinical development, including dose selection for repeated-dose toxicity studies. A thorough understanding of a compound's early toxicity profile is paramount for the successful and safe advancement of new therapeutic agents.
References
Methodological & Application
F-1394 experimental protocol for cell culture
Application Notes and Protocols for F-1394
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-1394 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the enzyme, F-1394 disrupts the signaling cascades that are crucial for cell proliferation and survival in various cancers, particularly those with activating mutations in the EGFR gene. These application notes provide detailed protocols for assessing the in vitro efficacy of F-1394 in cancer cell lines.
Mechanism of Action
F-1394 is a synthetic anilinoquinazoline that functions as a reversible inhibitor of the EGFR tyrosine kinase.[1][2] In many cancer cells, EGFR is overexpressed or mutated, leading to its constitutive activation and the subsequent stimulation of downstream signaling pathways that promote uncontrolled cell growth and inhibit apoptosis (programmed cell death).[3][4]
F-1394 competitively blocks the binding of ATP to the intracellular tyrosine kinase domain of EGFR.[3] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[3] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and metabolism.[3][5] By blocking these signals, F-1394 can effectively halt cell cycle progression and induce apoptosis in cancer cells that are dependent on EGFR signaling.[2]
Signaling Pathway
The diagram below illustrates the mechanism of action of F-1394 in inhibiting the EGFR signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cellular effects of F-1394.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCC827, H1650)
-
F-1394 (dissolved in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
F-1394 Treatment: Prepare serial dilutions of F-1394 in culture medium. Remove the existing medium from the wells and add 100 µL of the F-1394-containing medium at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.[6]
-
Incubation: Incubate the plates for 48-96 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of F-1394 for each cell line.[6]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of F-1394 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with F-1394 at the desired concentrations.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow Diagram
References
Application Notes and Protocols for F-1394 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the walls of arteries, leading to the formation of atherosclerotic plaques. A key event in the initiation and progression of atherosclerosis is the formation of foam cells, which are macrophages that have engulfed excessive amounts of cholesterol esters. Acyl-CoA:cholesterol acyltransferase (ACAT) is the enzyme responsible for the esterification of free cholesterol into cholesterol esters for storage in lipid droplets within cells. F-1394 is a potent and selective inhibitor of ACAT, with a primary effect on ACAT-1, the predominant isoform in macrophages.[1][2] By inhibiting ACAT-1, F-1394 reduces the accumulation of cholesterol esters in macrophages, thereby attenuating foam cell formation and the development of atherosclerotic lesions.[2][3] Preclinical studies have demonstrated that F-1394 effectively reduces atherosclerotic lesion size in animal models without significantly altering serum cholesterol levels, suggesting a direct action on the arterial wall.[3][4][5]
Mechanism of Action of F-1394 in Macrophages
F-1394 exerts its anti-atherosclerotic effects primarily by inhibiting the ACAT-1 enzyme within macrophages. This inhibition disrupts the normal process of cholesterol esterification and storage, leading to a series of downstream effects that collectively reduce the progression of atherosclerosis.
Caption: Mechanism of F-1394 in inhibiting atherosclerosis.
Quantitative Data from Preclinical Studies
The efficacy of F-1394 in reducing atherosclerosis has been demonstrated in various animal models. The following tables summarize the key quantitative findings.
Table 1: Effect of F-1394 on Aortic Lesion Area in apoE/LDLr-DKO Mice
| Treatment Group (10 weeks) | Dose (mg/kg/day) | Aortic Lesion Area Reduction (%) | Statistical Significance |
| F-1394 | 10 | 24 | Not Significant |
| F-1394 | 30 | 28 | Not Significant |
| F-1394 | 100 | 38 | Significant |
Data from en face analysis of aortas stained with Oil Red O.[2][3]
Table 2: Effect of F-1394 on Aortic Sinus Lesions in apoE/LDLr-DKO Mice (15 weeks)
| Parameter | Control Group | F-1394 (100 mg/kg/day) | Reduction (%) | P-value |
| Oil Red O-Stained Area (x10³ µm²) | 135.2 ± 15.1 | 92.1 ± 10.9 | 31.9 | < 0.05 |
| Neointimal Area (x10³ µm²) | 295.6 ± 26.3 | 250.6 ± 20.9 | 15.2 | Not Significant |
| ACAT-1 Protein Area (x10³ µm²) | 94.9 ± 10.9 | 70.4 ± 9.8 | 25.8 | Not Significant |
Data from quantitative analysis of cross-sections of the aortic sinus.[2][3]
Table 3: Effect of F-1394 on Aortic Cholesterol Content in Cholesterol-Fed Rabbits
| Treatment Phase | Parameter | Reduction with F-1394 (%) | Statistical Significance |
| Prevention Study | Aortic Lesion Extent | 57 | Significant |
| Aortic Total Cholesterol | 38 | Significant | |
| Aortic Esterified Cholesterol | 59 | Significant | |
| Regression Study | Aortic Lesion Extent | 31 | Significant |
| Aortic Total Cholesterol | 31 | Significant | |
| Aortic Esterified Cholesterol | 43 | Significant |
Rabbits were treated with 100 mg/kg/day of F-1394.[4]
Experimental Protocols
In Vivo Study: Evaluation of F-1394 in an Atherosclerosis Mouse Model
This protocol describes the use of F-1394 in apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for atherosclerosis research.
Caption: Workflow for in vivo evaluation of F-1394.
1. Animal Model and Diet:
-
Use male ApoE-/- mice on a C57BL/6J background, aged 8 weeks.
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Feed mice a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for 12 weeks to induce atherosclerosis.
2. F-1394 Administration:
-
Prepare F-1394 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer F-1394 daily by oral gavage at desired doses (e.g., 10, 30, 100 mg/kg).
-
The control group should receive the vehicle only.
3. Endpoint Analysis (after 12 weeks of treatment):
-
Anesthetize mice and collect blood via cardiac puncture for lipid analysis.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
4. Aortic En Face Analysis:
-
Clean the harvested aorta of adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax dish.
-
Stain the aorta with a filtered Oil Red O solution for 25 minutes.
-
Destain in 86% isopropanol for 2 minutes.
-
Capture high-resolution images of the opened aorta.
-
Quantify the percentage of the aortic surface area covered by red-stained lesions using image analysis software (e.g., ImageJ).
5. Aortic Root Histological Analysis:
-
Embed the upper portion of the heart and the aortic root in OCT compound and freeze.
-
Cryosection the aortic root serially (e.g., 10 µm sections).
-
For lesion size and morphology, stain sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
For lipid deposition, stain sections with Oil Red O.
-
For cellular composition, perform immunohistochemistry using antibodies against macrophages (e.g., CD68) and smooth muscle cells (e.g., α-SMA).
-
Quantify lesion area, lipid content, and cellular composition using image analysis software.
In Vitro Study: Foam Cell Formation Assay
This protocol details the investigation of the direct effect of F-1394 on macrophage foam cell formation.
Caption: Workflow for in vitro foam cell formation assay.
1. Macrophage Isolation and Culture:
-
Isolate peritoneal macrophages from mice by peritoneal lavage or differentiate bone marrow-derived macrophages (BMDMs) from bone marrow progenitor cells using M-CSF.
-
Plate the cells in culture dishes and allow them to adhere.
2. F-1394 Treatment:
-
Pre-incubate the adherent macrophages with varying concentrations of F-1394 (or vehicle control) for 1-2 hours.
3. Foam Cell Induction:
-
Remove the medium and add fresh medium containing oxidized low-density lipoprotein (oxLDL) at a concentration of 50 µg/mL.
-
Incubate the cells for 24 hours to induce foam cell formation.
4. Oil Red O Staining and Quantification:
-
Wash the cells with PBS and fix with 4% PFA.
-
Stain the cells with a filtered Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
Visualize the lipid-laden macrophages under a microscope.
-
For quantification, extract the Oil Red O from the stained cells using isopropanol and measure the absorbance at 510 nm.
Conclusion
F-1394 is a valuable research tool for investigating the role of ACAT-1 in atherosclerosis. Its specific inhibitory action on macrophage cholesterol esterification provides a direct means to study the impact of foam cell formation on lesion development. The provided protocols and data serve as a comprehensive guide for researchers and scientists to effectively utilize F-1394 in their atherosclerosis research, contributing to a better understanding of the disease and the development of novel therapeutic strategies.
References
- 1. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 5. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-1394 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters.[1][2][3] In the context of atherosclerosis, the ACAT1 isoform in macrophages is responsible for the formation of foam cells, a key event in the development and progression of atherosclerotic plaques.[1][2][4] By inhibiting ACAT, F-1394 has been shown to reduce foam cell formation and attenuate atherosclerosis in mouse models, making it a valuable tool for cardiovascular disease research.[1][5][6] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and the underlying mechanism of action of F-1394 in preclinical mouse studies.
Mechanism of Action
F-1394 is a competitive inhibitor of both ACAT1 and ACAT2, with IC50 values in the nanomolar range.[3][4] Its primary mechanism in the context of atherosclerosis involves the inhibition of ACAT-1 within macrophages in the arterial wall.[1][2] This inhibition prevents the esterification and subsequent storage of excess cholesterol, thereby reducing the transformation of macrophages into lipid-laden foam cells.[1][2] The reduction in foam cell accumulation within the atherosclerotic plaque leads to a decrease in overall lesion size and lipid content.[1][4]
Quantitative Data Summary
The following tables summarize the dosages and effects of F-1394 in various mouse models of atherosclerosis.
Table 1: F-1394 Dosage and Efficacy in Apolipoprotein E and Low-Density Lipoprotein Receptor Double Knockout (apoE/LDLr-DKO) Mice
| Dosage (Oral) | Treatment Duration | Mouse Model | Key Findings | Reference |
| 10 mg/kg/day | 10 weeks | apoE/LDLr-DKO | 24% reduction in aortic lesion area. | [1][2] |
| 30 mg/kg/day | 10 weeks | apoE/LDLr-DKO | 28% reduction in aortic lesion area. | [1][2] |
| 100 mg/kg/day | 10 weeks | apoE/LDLr-DKO | 38% reduction in aortic lesion area (statistically significant). | [1][2] |
| 100 mg/kg/day | 15 weeks | apoE/LDLr-DKO | 31.9% reduction in oil-red O-stained area in the aortic sinus. | [2] |
Table 2: F-1394 Dosage and Efficacy in Apolipoprotein E-Deficient (apoE-/-) Mice
| Dosage (in Diet) | Treatment Duration | Mouse Model | Key Findings | Reference |
| 300 mg/kg in diet | 17 weeks | apoE-/- on Western Diet | 39% decrease in intimal lesion area at the aortic sinus; 46% reduction in en face surface lipid staining. | [4] |
| 900 mg/kg in diet | 17 weeks | apoE-/- on Western Diet | 45% decrease in intimal lesion area at the aortic sinus; 62% reduction in en face surface lipid staining. | [4] |
| 900 mg/kg in diet | 4 weeks (regression study) | apoE-/- previously on Western Diet | Improved histologic and gene expression markers in atherosclerotic plaques. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of F-1394 in mouse models of atherosclerosis.
F-1394 Administration via Oral Gavage
This protocol describes the preparation and administration of F-1394 via oral gavage for daily dosing.
Materials:
-
F-1394 powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
Syringes (1 mL)
-
Appropriate mouse strain (e.g., apoE/LDLr-DKO or apoE-/-)
Procedure:
-
Preparation of F-1394 Suspension:
-
Calculate the required amount of F-1394 based on the desired dose (e.g., 10, 30, or 100 mg/kg) and the number and weight of the mice.
-
Weigh the F-1394 powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% carboxymethyl cellulose in sterile water).
-
Levigate the F-1394 powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. Ensure the suspension is homogenous. A brief sonication may aid in creating a uniform suspension.
-
Prepare fresh daily or as stability allows.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the correct volume of the F-1394 suspension into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
En Face Analysis of Aortic Atherosclerotic Lesions
This protocol details the procedure for quantifying the total atherosclerotic lesion area in the aorta.
Materials:
-
Dissecting microscope and tools
-
4% paraformaldehyde in PBS
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
-
70% ethanol
-
Isopropanol
-
Digital camera with a macroscopic lens
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Aorta Dissection and Fixation:
-
Euthanize the mouse and perfuse with PBS followed by 4% paraformaldehyde.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Remove the adventitial tissue.
-
Open the aorta longitudinally and pin it flat on a black wax dissecting pan.
-
Fix the tissue in 4% paraformaldehyde overnight at 4°C.
-
-
Staining:
-
Rinse the aorta with distilled water and then briefly with 70% ethanol.
-
Incubate the aorta in freshly prepared and filtered Oil Red O solution for 25 minutes at room temperature.
-
Differentiate in 70% ethanol for 2 minutes.
-
Rinse with distilled water.
-
-
Imaging and Quantification:
-
Capture a high-resolution digital image of the stained aorta.
-
Using image analysis software, measure the total surface area of the aorta.
-
Measure the area of the Oil Red O-stained lesions.
-
Calculate the percentage of the total aortic surface area covered by lesions.
-
Immunohistochemical Analysis of Aortic Root Lesions
This protocol outlines the steps for sectioning the aortic root and staining for specific cellular components of the atherosclerotic plaque.
Materials:
-
OCT embedding medium
-
Cryostat
-
Microscope slides
-
Acetone
-
PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-macrophage, anti-smooth muscle actin)
-
Secondary antibodies (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC kit)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation and Sectioning:
-
After perfusion, dissect the heart and the upper part of the aorta.
-
Embed the aortic root in OCT medium and freeze.
-
Cut serial cryosections (e.g., 5-10 µm thick) through the aortic root.
-
Mount the sections on microscope slides.
-
-
Immunohistochemical Staining:
-
Fix the sections with cold acetone.
-
Wash with PBS.
-
Incubate with a blocking solution to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with the avidin-biotin-peroxidase complex.
-
Wash with PBS.
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Image Analysis:
-
Capture images of the stained sections.
-
Quantify the positively stained areas for each cellular component using image analysis software.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory standards. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-1394
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis.[1] ACAT catalyzes the esterification of free cholesterol to cholesteryl esters, which are then stored in lipid droplets.[2][3] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1] By inhibiting ACAT, F-1394 prevents the accumulation of cholesteryl esters, a key process in the formation of foam cells, which are characteristic of atherosclerotic plaques. This application note provides detailed protocols for the preparation and storage of F-1394 solutions for research purposes.
Physicochemical Properties and Solubility
F-1394 is a lipophilic compound, and its solubility is a critical factor in the preparation of solutions for in vitro and in vivo studies. The available data on the solubility of F-1394 is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Sigma-Aldrich |
It is recommended to perform preliminary solubility tests in your specific buffers or media to ensure compatibility and avoid precipitation.
Solution Preparation Protocols
Preparation of Stock Solutions in Organic Solvents
For most in vitro applications, a concentrated stock solution of F-1394 is prepared in an organic solvent, typically DMSO.
Materials:
-
F-1394 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of F-1394 powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the F-1394 is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.[4]
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[4]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the organic solvent stock solution must be diluted into an aqueous cell culture medium. It is crucial to avoid precipitation of the compound upon dilution.
Materials:
-
F-1394 stock solution (in DMSO)
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Protocol:
-
Serial Dilution: Perform a serial dilution of the F-1394 stock solution in the pre-warmed cell culture medium to achieve the final desired working concentration. It is recommended to add the stock solution to the medium dropwise while vortexing to facilitate mixing and prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[5]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider using a lower concentration of F-1394 or a different solubilization strategy.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Preparation of Formulations for Oral Administration in Animal Studies
For in vivo studies involving oral administration, F-1394 needs to be formulated in a suitable vehicle to ensure proper suspension and bioavailability.
Materials:
-
F-1394 powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, corn oil)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Protocol for a Suspension in 0.5% CMC:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. Heat and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Compound Dispersion: Weigh the required amount of F-1394 powder. A small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to the CMC solution to aid in wetting the powder.
-
Suspension: Gradually add the F-1394 powder to the CMC solution while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Storage and Use: Store the suspension at 4°C and ensure it is well-mixed before each administration. The stability of the suspension should be determined for the duration of the study.
Storage and Stability
The stability of F-1394 in its solid form and in solution is critical for obtaining reliable and reproducible experimental results.
Solid F-1394:
-
Store the solid compound at -10°C to -25°C in a tightly sealed container, protected from light and moisture.
F-1394 in Solution:
-
Stock Solutions (in DMSO): When stored in single-use aliquots at -20°C or -80°C and protected from light, DMSO stock solutions are generally stable for several months. However, it is recommended to perform a stability study to determine the exact shelf-life under your specific storage conditions.
-
Aqueous Working Solutions: F-1394 is expected to be less stable in aqueous solutions. It is strongly recommended to prepare these solutions fresh for each experiment and use them immediately.
Experimental Protocol: Solution Stability Assessment by HPLC
This protocol outlines a general method to assess the stability of F-1394 in a specific solvent over time.
Objective: To determine the degradation of F-1394 in a given solvent under specific storage conditions.
Materials:
-
F-1394 solution to be tested
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on F-1394's chromatographic behavior)
-
Incubator or storage chamber set to the desired temperature
Protocol:
-
Time-Zero Analysis: Immediately after preparing the F-1394 solution, analyze an aliquot by HPLC to determine the initial peak area, which corresponds to 100% integrity.[6]
-
Sample Storage: Store aliquots of the solution under the desired conditions (e.g., 4°C, room temperature, 37°C) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot using the same HPLC method as the time-zero sample.
-
Data Analysis: Calculate the percentage of F-1394 remaining at each time point by comparing the peak area of the F-1394 peak to the time-zero peak area. Plot the percentage of F-1394 remaining against time to determine the degradation kinetics.
Visualization of the ACAT Signaling Pathway and Experimental Workflow
ACAT Signaling Pathway
The following diagram illustrates the central role of ACAT in cellular cholesterol esterification.
Caption: ACAT-mediated cholesterol esterification pathway.
Experimental Workflow for F-1394 Solution Preparation and Stability Testing
The following diagram outlines the logical workflow for preparing and validating F-1394 solutions for experimental use.
Caption: Workflow for F-1394 solution preparation and validation.
References
Application Note: Quantification of Atorvastatin in Human Plasma Using LC-MS/MS
Abstract
This document provides a detailed protocol for the quantification of atorvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is sensitive, selective, and robust, making it suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note includes a comprehensive experimental protocol, method validation parameters, and a summary of atorvastatin's mechanism of action.
Introduction
Atorvastatin is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to an increase in the expression of low-density lipoprotein (LDL) receptors on hepatocytes.[3] This, in turn, enhances the uptake of LDL-cholesterol from the bloodstream, thereby lowering circulating LDL levels.[3] Accurate and reliable quantification of atorvastatin in biological matrices is crucial for clinical and pharmacological research. LC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity and specificity.
Mechanism of Action
The primary mechanism of action for atorvastatin is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway.[1][4] By blocking this step, atorvastatin effectively reduces the endogenous synthesis of cholesterol.[4] Beyond its primary lipid-lowering effect, atorvastatin exhibits pleiotropic effects that are attributed to the inhibition of isoprenoid intermediate synthesis. These intermediates are necessary for the post-translational modification of small GTP-binding proteins like Rho and Ras.[5] The modulation of these signaling pathways, including the RhoA/ROCK and PI3K/Akt/mTOR pathways, contributes to the anti-inflammatory and vasculoprotective properties of the drug.[5]
Analytical Method: Quantification of Atorvastatin by LC-MS/MS
This section details a validated LC-MS/MS method for the quantification of atorvastatin in human plasma. The method is based on liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry.
Experimental Workflow
The overall workflow for the quantification of atorvastatin in plasma samples is depicted below.
Materials and Reagents
-
Atorvastatin reference standard
-
Rosuvastatin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatography System: UPLC system (e.g., Waters Acquity or equivalent)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source.
Protocols
3.4.1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of atorvastatin and rosuvastatin (IS) in acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the atorvastatin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
3.4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (rosuvastatin).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3.4.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 3.0 mm x 100 mm, 1.8 µm)[6] |
| Mobile Phase | Isocratic: 0.05% formic acid in water/acetonitrile (25:75, v/v)[6] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Atorvastatin: m/z 559.4 → 440.1[6]Rosuvastatin (IS): m/z 482.0 → 258.0[7] |
Method Validation Data
The described analytical method has been validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Atorvastatin | 0.2 - 40[6] | > 0.99[6][8] | 0.2[6] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.2 | < 15 | < 15 | 85 - 115 |
| Low | 0.6 | < 15 | < 15 | 85 - 115 |
| Medium | 20 | < 15 | < 15 | 85 - 115 |
| High | 35 | < 15 | < 15 | 85 - 115 |
Data presented are representative values from published methods.[6][8]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Atorvastatin | 54.2 ± 3.2[7] | 102.7 - 105.5[6] |
Conclusion
The LC-MS/MS method detailed in this application note is suitable for the quantitative determination of atorvastatin in human plasma. The method demonstrates high sensitivity, specificity, and good precision and accuracy over a relevant clinical concentration range. This protocol can be readily implemented in a bioanalytical laboratory for conducting pharmacokinetic and other clinical studies involving atorvastatin.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Foam Cell Formation with F-1394
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foam cell formation, the hallmark of early-stage atherosclerosis, is characterized by the accumulation of cholesteryl esters within macrophages in the arterial intima. This process is primarily mediated by the uptake of modified low-density lipoproteins (LDL) via scavenger receptors and the subsequent esterification of free cholesterol by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). F-1394 is a potent and selective inhibitor of ACAT, making it a valuable tool for studying the mechanisms of foam cell formation and for the development of anti-atherosclerotic therapies.[1][2] By blocking ACAT, F-1394 prevents the esterification and subsequent storage of excess cholesterol in lipid droplets, thereby attenuating the transformation of macrophages into foam cells.[1] These application notes provide detailed protocols for utilizing F-1394 in in vitro foam cell formation assays.
Mechanism of Action of F-1394
F-1394 exerts its inhibitory effect on foam cell formation by directly targeting the enzyme ACAT.[1] ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets. In the context of atherosclerosis, macrophages in the arterial wall take up large amounts of oxidized LDL (oxLDL), leading to an influx of free cholesterol that overwhelms the cell's capacity for cholesterol efflux. This excess free cholesterol is then esterified by ACAT and stored, leading to the characteristic "foamy" appearance of these cells.
By inhibiting ACAT, F-1394 disrupts this critical step in lipid accumulation. The inhibition of cholesterol esterification leads to a decrease in the formation of lipid droplets and a reduction in the overall lipid load within the macrophages.[1] This action has been shown to diminish lipid deposition and atherosclerotic lesion size in animal models, importantly, without significantly altering serum cholesterol levels, indicating a direct effect on the arterial wall.[1]
Quantitative Data Summary
The inhibitory potency of F-1394 on ACAT activity has been quantified in various cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values of F-1394.
| Cell/Tissue Type | IC50 of F-1394 |
| Rat Liver Microsomes | 6.4 nM |
| Rabbit Small Intestinal Mucosa Homogenate | 10.7 nM |
| J774 Macrophage Lysate | 32 nM |
Data sourced from Kusunoki et al., 1997.
In functional assays, F-1394 has been demonstrated to decrease foam cell formation in a dose-dependent manner in vitro using mouse peritoneal macrophages.
Experimental Protocols
Protocol 1: In Vitro Foam Cell Formation Assay Using Mouse Peritoneal Macrophages
This protocol describes the induction of foam cell formation in primary mouse peritoneal macrophages and the assessment of the inhibitory effect of F-1394.
Materials:
-
Thioglycollate medium (4%)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Oxidized LDL (oxLDL)
-
F-1394
-
Oil Red O staining solution
-
Harris Hematoxylin
-
6-well culture plates
-
Microscope with imaging system
Procedure:
-
Macrophage Isolation:
-
Elicit peritoneal macrophages by intraperitoneal injection of 1.5 mL of 4% thioglycollate medium into C57BL/6 mice.
-
After 3 days, harvest the peritoneal cells by washing the peritoneal cavity with 5 mL of sterile PBS.
-
Centrifuge the cell suspension at 400 x g for 5 minutes and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 6-well culture plates at a density of 2 x 10^6 cells/well and incubate at 37°C in a 5% CO2 incubator.
-
After 2-4 hours, wash the wells with warm PBS to remove non-adherent cells. Adherent cells are primarily macrophages.
-
-
F-1394 Treatment and Foam Cell Induction:
-
Prepare stock solutions of F-1394 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the adherent macrophages with varying concentrations of F-1394 (e.g., 10 nM, 30 nM, 100 nM) for 1 hour at 37°C. Include a vehicle control (solvent only).
-
After pre-incubation, add oxLDL to the culture medium at a final concentration of 50 µg/mL to all wells except for a negative control group (macrophages without oxLDL).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Oil Red O Staining and Quantification:
-
After incubation, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Stain the cells with freshly filtered Oil Red O solution for 20 minutes at room temperature.
-
Wash the cells with 60% isopropanol and then with distilled water.
-
Counterstain the nuclei with Harris Hematoxylin for 1 minute.
-
Wash with distilled water.
-
Acquire images using a microscope.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.
-
Protocol 2: Cholesterol Esterification Assay in Macrophages
This protocol measures the direct inhibitory effect of F-1394 on ACAT activity by quantifying the incorporation of radiolabeled oleic acid into cholesteryl esters.
Materials:
-
Macrophage cell line (e.g., J774 or RAW 264.7)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Oxidized LDL (oxLDL)
-
F-1394
-
[¹⁴C]Oleic acid complexed to bovine serum albumin (BSA)
-
Cell lysis buffer
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in 12-well plates until they reach 80-90% confluency.
-
Pre-incubate the cells with varying concentrations of F-1394 for 1 hour.
-
Add oxLDL (50 µg/mL) to the medium.
-
Add [¹⁴C]Oleic acid-BSA complex to a final concentration of 0.2 mM.
-
Incubate for 4-6 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids by adding hexane/isopropanol (3:2, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
-
TLC and Quantification:
-
Spot the lipid extracts onto a TLC plate along with standards for cholesterol and cholesteryl oleate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
Visualizations
Signaling Pathway of F-1394 in Macrophages
Caption: F-1394 inhibits ACAT, blocking cholesterol esterification and foam cell formation.
Experimental Workflow for In Vitro Foam Cell Assay
Caption: Workflow for assessing F-1394's effect on foam cell formation.
References
- 1. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of F-1394 in Lipid Droplet Analysis: A Chemocentric Approach to Studying Lipid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. The dysregulation of lipid droplet formation and function is implicated in a range of metabolic diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and obesity. F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters.[1] These cholesteryl esters are subsequently stored within the core of lipid droplets.
This document provides detailed application notes and protocols for utilizing F-1394 as a chemical tool to modulate lipid droplet formation and dynamics. By inhibiting ACAT, F-1394 allows for the investigation of the role of cholesterol esterification in lipid droplet biogenesis, morphology, and overall cellular lipid metabolism. The protocols outlined below describe methods to quantify the effects of F-1394 on lipid droplet characteristics using established staining and analysis techniques.
Mechanism of Action
Acyl-CoA:cholesterol acyltransferase (ACAT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[2] These neutral lipids are then packaged into lipid droplets for intracellular storage.[3][4] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and play different roles in cholesterol metabolism.[3] F-1394, by inhibiting ACAT activity, reduces the cellular pool of cholesteryl esters, thereby impacting the formation and composition of lipid droplets. This inhibition allows researchers to study the downstream cellular effects of reduced cholesterol storage and the subsequent alterations in lipid homeostasis.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of ACAT inhibition on lipid parameters. Table 1 shows the impact of the ACAT inhibitor F-1394 on atherosclerotic lesions and cholesterol content. Table 2 provides data on the effect of a different ACAT inhibitor, avasimibe, on lipid droplet numbers, which is expected to be a similar outcome for F-1394.
Table 1: Effect of F-1394 on Atherosclerosis and Aortic Cholesterol Content
| Treatment Group | Dose (mg/kg/day) | Duration | Reduction in Atherosclerotic Lesion Area | Reduction in Aortic Total Cholesterol | Reduction in Aortic Esterified Cholesterol |
| F-1394 (apoE/LDLr-DKO mice) | 100 | 10 weeks | 38% | Not specified | Not specified |
| F-1394 (apoE/LDLr-DKO mice) | 100 | 15 weeks | 31.9% (Oil Red O stained area) | Not specified | Not specified |
| F-1394 (cholesterol-fed rabbits) | 100 | 12 weeks | 57% | 38% | 59% |
| F-1394 (cholesterol-fed rabbits, regression study) | 100 x 2 | 12 weeks | 31% | 31% | 43% |
Data sourced from studies on the effect of F-1394 on atherosclerosis.[3][5]
Table 2: Representative Effect of ACAT Inhibition on Cellular Lipid Droplet Number
| Treatment Group | Concentration | Duration | Average Lipid Droplets per Cell | Percent Reduction |
| Vehicle Control | - | 2 months | ~10 | - |
| Avasimibe (ACAT inhibitor) | 10 mg/kg/day | 2 months | ~5 | ~50% |
Data is representative of the expected effect of ACAT inhibition and is sourced from a study using the ACAT inhibitor avasimibe in E4FAD-Tg mice.[6]
Experimental Protocols
The following protocols provide a framework for studying the impact of F-1394 on lipid droplet dynamics in vitro.
Protocol 1: In Vitro Analysis of F-1394 Effect on Lipid Droplet Formation in HepG2 Cells
This protocol describes the use of F-1394 to treat human hepatocyte (HepG2) cells, followed by the induction of lipid droplet formation and subsequent quantification by fluorescence microscopy.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
F-1394
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
BODIPY 493/503
-
4',6-diamidino-2-phenylindole (DAPI)
-
Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
96-well imaging plates
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the experiment.
-
-
F-1394 Treatment:
-
Prepare a stock solution of F-1394 in DMSO.
-
Dilute the F-1394 stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO only).
-
Remove the culture medium from the cells and add the medium containing F-1394 or vehicle.
-
Incubate for 24 hours.
-
-
Induction of Lipid Droplet Formation:
-
Staining:
-
Prepare a staining solution containing 2 µM BODIPY 493/503 and 1 µg/mL DAPI in PBS.[8][9]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Add the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.[9]
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for DAPI (blue, nuclei) and BODIPY 493/503 (green, lipid droplets).
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number, size, and fluorescence intensity of lipid droplets per cell. The nuclear stain (DAPI) is used to identify and segment individual cells.
-
Protocol 2: Flow Cytometry Analysis of Lipid Content after F-1394 Treatment
This protocol provides a high-throughput method to assess the overall lipid content in a cell population following treatment with F-1394.
Materials:
-
Cells cultured and treated with F-1394 and oleic acid as described in Protocol 1 (steps 1-3).
-
Trypsin-EDTA
-
BODIPY 493/503
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Follow steps 1-3 from Protocol 1 for cell culture, F-1394 treatment, and lipid droplet induction in a standard cell culture plate (e.g., 6-well plate).
-
-
Staining for Flow Cytometry:
-
Cell Detachment and Suspension:
-
Wash the cells once with PBS, then detach them using trypsin-EDTA.
-
Neutralize the trypsin with culture medium containing FBS.
-
Transfer the cell suspension to a conical tube and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
-
Data Acquisition:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, using the appropriate laser and filter for BODIPY 493/503 (typically excited by a 488 nm laser and detected in the green fluorescence channel).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Compare the MFI of the F-1394-treated samples to the vehicle control to determine the relative change in neutral lipid content.
-
Conclusion
F-1394 serves as a valuable pharmacological tool for investigating the role of ACAT-mediated cholesterol esterification in the formation and regulation of lipid droplets. By employing the protocols detailed in this document, researchers can effectively modulate lipid droplet dynamics and quantify the resulting phenotypic changes. This approach is instrumental for professionals in basic research and drug development who are seeking to understand the intricate mechanisms of lipid metabolism and identify potential therapeutic targets for metabolic diseases.
References
- 1. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
F-1394: Application Notes and Protocols for Hyperlipidemia Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-1394 is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cholesterol esterification. Inhibition of ACAT is a promising therapeutic strategy for the management of hyperlipidemia and atherosclerosis. These application notes provide a comprehensive overview of the use of F-1394 in various preclinical hyperlipidemia models, including quantitative data on its efficacy, detailed experimental protocols for in vivo and in vitro studies, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction to F-1394 and its Mechanism of Action
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Acyl-CoA: Cholesterol Acyltransferase (ACAT) exists in two isoforms, ACAT1 and ACAT2, which are responsible for the esterification of intracellular free cholesterol into cholesteryl esters. This process is critical for the absorption of dietary cholesterol in the intestine, the assembly and secretion of very-low-density lipoprotein (VLDL) in the liver, and the formation of foam cells in atherosclerotic plaques.
F-1394 acts as a competitive inhibitor of ACAT, thereby blocking the esterification of cholesterol. This inhibition leads to a reduction in intestinal cholesterol absorption and hepatic VLDL secretion, ultimately lowering plasma cholesterol and triglyceride levels.[1][2][3] Furthermore, by inhibiting ACAT in macrophages within the arterial wall, F-1394 can prevent the accumulation of cholesteryl esters and the formation of foam cells, a key event in the pathogenesis of atherosclerosis.[4][5][6]
Signaling Pathway of F-1394 (ACAT Inhibition)
Caption: Mechanism of F-1394 in inhibiting cholesterol absorption and VLDL assembly.
Data Presentation: Efficacy of F-1394 in Hyperlipidemia Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of F-1394 in various animal models of hyperlipidemia and atherosclerosis.
Table 1: Effect of F-1394 on Serum Lipid Profile in Cholesterol-Fed Rats
| Dosage (mg/kg, p.o.) | Treatment Duration | Change in Serum Cholesterol | Reference |
| 3 | Single dose | ↓ 16% (at 3 hours) | [1] |
| 10 | Single dose | ↓ 35% (at 3 hours) | [1] |
| 30 | Single dose | ↓ 54% (at 3 hours) | [1] |
Table 2: Effect of F-1394 on Serum Lipid Profile in High-Fat Diet-Fed Beagle Dogs
| Dosage (mg/kg/day, p.o.) | Treatment Duration | Change in Serum Cholesterol | Change in Serum Triglycerides | Reference |
| 1 | 21 days | Dose-dependent reduction | - | [2] |
| 3 | 21 days | Dose-dependent reduction | - | [2] |
| 10 | 21 days | Dose-dependent reduction | Significant inhibition of increase 3h post-feeding | [2] |
| 30 | - | Prevention of elevation | - | [2] |
Table 3: Effect of F-1394 on Atherosclerosis and Intimal Hyperplasia
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Cholesterol-fed Rabbits | 100 mg/kg/day | 12 weeks | ↓ 57% in atherosclerotic lesions; ↓ 38% in aortic total cholesterol; ↓ 59% in aortic esterified cholesterol | [5] |
| Balloon-injured Hypercholesterolemic Rabbits | Not specified | - | Significantly reduced neointimal thickening and macrophage extent in lesions | [4] |
| ApoE/LDLr-DKO Mice | 100 mg/kg/day | 10 weeks | ↓ 38% in aortic lesions (en face analysis) | [6] |
| ApoE/LDLr-DKO Mice | 100 mg/kg/day | 15 weeks | ↓ 31.9% in Oil-Red O-stained area in aortic sinus | [6] |
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for preclinical evaluation of F-1394.
Protocol 1: High-Cholesterol Diet-Induced Hyperlipidemia in Rats
Objective: To induce hyperlipidemia in rats to evaluate the efficacy of F-1394.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Standard chow diet
-
High-cholesterol diet (Standard chow supplemented with 1-2% cholesterol and 0.5% cholic acid)
-
F-1394
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Spectrophotometer and commercial kits for lipid analysis
Procedure:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with free access to standard chow and water for at least one week.
-
Induction of Hyperlipidemia:
-
Divide rats into a normal control group and a hyperlipidemic model group.
-
Feed the normal control group with a standard chow diet.
-
Feed the hyperlipidemic model group with a high-cholesterol diet for a period of 2 to 4 weeks.
-
-
Grouping and Treatment:
-
After the induction period, confirm hyperlipidemia by measuring baseline serum lipid levels.
-
Randomly divide the hyperlipidemic rats into a model control group and F-1394 treatment groups (e.g., low, medium, and high dose).
-
Administer F-1394 or vehicle to the respective groups daily via oral gavage for the desired treatment period (e.g., single dose or multiple days/weeks).
-
-
Sample Collection:
-
At the end of the treatment period, fast the rats overnight.
-
Collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate serum or plasma.
-
-
Biochemical Analysis:
-
Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial enzymatic kits and a spectrophotometer.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Atherosclerosis Model in ApoE/LDLr Double Knockout (DKO) Mice
Objective: To evaluate the anti-atherosclerotic effects of F-1394 in a genetically modified mouse model.
Materials:
-
ApoE/LDLr DKO mice on a C57BL/6J background (6-8 weeks old)
-
Standard chow diet or Western-type diet (e.g., 21% fat, 0.15% cholesterol)
-
F-1394 and vehicle
-
Surgical tools for perfusion and tissue dissection
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Oil Red O staining solution
-
Hematoxylin
-
Microscope with a digital camera and image analysis software
Procedure:
-
Animal Husbandry and Diet:
-
House ApoE/LDLr DKO mice in a specific pathogen-free facility.
-
Feed the mice a standard chow diet or a Western-type diet to accelerate atherosclerosis development for a period of 10-16 weeks.
-
-
Treatment:
-
During the diet period, administer F-1394 or vehicle daily via oral gavage.
-
-
Tissue Collection and Preparation:
-
At the end of the study, anesthetize the mice and perfuse the vascular system with PBS followed by 4% PFA.
-
Carefully dissect the aorta from the arch to the iliac bifurcation.
-
Embed the aortic sinus in OCT compound and freeze.
-
-
En Face Analysis of Aorta:
-
Clean the dissected aorta of adventitial fat, cut it longitudinally, and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
-
Capture digital images and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic Sinus Sectioning and Staining:
-
Cut serial cryosections (e.g., 10 µm thick) from the aortic sinus.
-
Stain the sections with Oil Red O and counterstain with hematoxylin.
-
Capture images and quantify the lesion area in the aortic root.
-
-
Data Analysis:
-
Compare the quantified lesion areas between the control and F-1394 treated groups using statistical tests such as a t-test or ANOVA.
-
Protocol 3: In Vitro ACAT Activity Assay in Liver Microsomes
Objective: To determine the inhibitory effect of F-1394 on ACAT activity in liver microsomes.
Materials:
-
Rat or human liver tissue
-
Homogenization buffer (e.g., 0.1 M K2HPO4, 0.25 M sucrose, 1 mM EDTA, pH 7.4) with protease inhibitors
-
Ultracentrifuge
-
Microsome resuspension buffer
-
Bovine serum albumin (BSA)
-
[14C]oleoyl-CoA
-
Unlabeled oleoyl-CoA
-
F-1394 in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., isopropanol:heptane)
-
Silica gel for thin-layer chromatography (TLC)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Microsome Preparation:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
ACAT Activity Assay:
-
In a microcentrifuge tube, pre-incubate the microsomal protein with BSA and varying concentrations of F-1394 (or vehicle) for a short period at 37°C.
-
Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the termination solution.
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate in the developing solvent to separate cholesteryl esters from other lipids.
-
Identify the cholesteryl ester band (using a standard) and scrape it into a scintillation vial.
-
-
Quantification and Data Analysis:
-
Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.
-
Calculate the ACAT activity as pmol or nmol of cholesteryl oleate formed per mg of microsomal protein per minute.
-
Determine the IC50 value of F-1394 by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Conclusion
F-1394 has demonstrated significant efficacy in reducing hyperlipidemia and atherosclerosis in a variety of preclinical models. Its mechanism of action, centered on the inhibition of ACAT, targets key processes in cholesterol metabolism. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of F-1394 and other ACAT inhibitors in the context of cardiovascular disease research and drug development.
References
- 1. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 6. umassmed.edu [umassmed.edu]
Application Notes and Protocols for Assessing F-1394 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-1394 is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders.[1][2][3] F-1394 is designed to selectively inhibit JAK1 and JAK2, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] This inhibition is expected to suppress the transcription of target genes involved in cell proliferation, survival, and inflammation. These application notes provide a comprehensive protocol for assessing the in vitro and in vivo efficacy of F-1394.
Postulated Mechanism of Action of F-1394
Numerous cytokines and growth factors rely on the JAK/STAT pathway to transmit signals from the cell membrane to the nucleus, playing a crucial role in hematopoiesis and immune response.[3] Upon ligand binding, cytokine receptors dimerize, activating associated JAKs. These activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. F-1394, as a competitive ATP inhibitor of JAK1/2, is hypothesized to prevent this cascade, leading to a reduction in the proliferation of cancer cells dependent on this pathway.[4]
F-1394 Signaling Pathway Diagram
Caption: Postulated mechanism of F-1394 in the JAK/STAT signaling pathway.
Experimental Workflow for Efficacy Assessment
A systematic approach is crucial for evaluating the efficacy of F-1394. The workflow begins with in vitro characterization to determine the compound's effect on cancer cell lines, followed by in vivo studies to assess its therapeutic potential in a living organism.
Efficacy Assessment Workflow Diagram
Caption: Experimental workflow for assessing the efficacy of F-1394.
In Vitro Efficacy Assessment
Cell Viability Assay (MTT Assay)
This assay determines the effect of F-1394 on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][6] A dose-dependent decrease in cell viability would suggest cytotoxic or cytostatic effects of the compound.
Protocol:
-
Cell Seeding: Seed human leukemia cell lines (e.g., HEL, K-562) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with increasing concentrations of F-1394 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[5][8]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Hypothetical Data:
| F-1394 Concentration (nM) | % Cell Viability (HEL) | % Cell Viability (K-562) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 1 | 92.3 ± 4.5 | 95.1 ± 3.9 |
| 10 | 75.6 ± 3.8 | 88.2 ± 4.1 |
| 100 | 51.2 ± 2.9 | 65.7 ± 3.3 |
| 1000 | 22.4 ± 2.1 | 40.3 ± 2.8 |
| 10000 | 5.1 ± 1.5 | 15.6 ± 2.2 |
| IC₅₀ (nM) | 98.5 | 450.2 |
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated and total STAT3, to confirm the mechanism of action of F-1394.[9]
Protocol:
-
Sample Preparation: Treat HEL cells with F-1394 at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for 24 hours. Lyse the cells in RIPA buffer and determine the protein concentration.[10]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against pSTAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate.[12]
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the pSTAT3 levels to total STAT3.[9]
Hypothetical Data:
| F-1394 Concentration (nM) | pSTAT3/STAT3 Ratio |
| 0 (Vehicle) | 1.00 |
| 100 | 0.62 |
| 500 | 0.25 |
| 1000 | 0.08 |
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure changes in the expression of downstream target genes of the JAK/STAT pathway, such as BCL-XL and Cyclin D1, upon treatment with F-1394.[13][14]
Protocol:
-
RNA Extraction and cDNA Synthesis: Treat HEL cells with F-1394 (500 nM) for 24 hours. Isolate total RNA using a suitable kit and synthesize cDNA via reverse transcription.[13][15]
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for BCL-XL, Cyclin D1, and a housekeeping gene (e.g., GAPDH).[13]
-
Thermal Cycling: Perform the qPCR in a real-time PCR system.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[16]
Hypothetical Data:
| Target Gene | Fold Change vs. Vehicle |
| BCL-XL | 0.35 |
| Cyclin D1 | 0.42 |
In Vivo Efficacy Assessment
Xenograft Mouse Model
To evaluate the anti-tumor activity of F-1394 in a living organism, a human tumor xenograft model in immunodeficient mice is utilized.[17][18]
Protocol:
-
Cell Implantation: Subcutaneously implant HEL cells (5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD/SCID).[17]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]
-
Drug Administration: Administer F-1394 (e.g., 50 mg/kg, orally, daily) or vehicle to the respective groups.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Ex Vivo Analysis: Excise the tumors for subsequent Western blot and qPCR analysis as described in the in vitro section.[17]
Hypothetical Data:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 |
| Vehicle | 1250 ± 150 |
| F-1394 | 450 ± 80 |
Conclusion
The described protocols provide a robust framework for the preclinical assessment of F-1394 efficacy. The combination of in vitro and in vivo experiments will elucidate the compound's mechanism of action, determine its potency and selectivity, and provide critical data to support its further development as a potential therapeutic agent for diseases driven by aberrant JAK/STAT signaling.
References
- 1. Therapeutic Efficacy of Suppressing the JAK/STAT Pathway in Multiple Models of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. cusabio.com [cusabio.com]
- 12. addgene.org [addgene.org]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. youtube.com [youtube.com]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elearning.unite.it [elearning.unite.it]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 19. criver.com [criver.com]
F-1394: Information Not Found for Lipid-Lowering Application
Despite a comprehensive search of available scientific and medical literature, no information could be found regarding a lipid-lowering agent designated as "F-1394." This designation does not correspond to any known therapeutic agent in preclinical or clinical development for cholesterol management or dyslipidemia.
The search results did not yield any data on the mechanism of action, clinical trials, or preclinical studies of a compound named F-1394 in the context of lipid-lowering therapy. Consequently, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.
It is possible that "F-1394" may be an internal, pre-commercial designation for a compound not yet disclosed in public-facing scientific literature. Alternatively, it could be a typographical error.
Researchers, scientists, and drug development professionals seeking information on combination therapies for lipid management are encouraged to refer to established and investigational agents such as:
-
Statins: HMG-CoA reductase inhibitors that are the cornerstone of lipid-lowering therapy.
-
Ezetimibe: A cholesterol absorption inhibitor often used in combination with statins.
-
PCSK9 Inhibitors: Monoclonal antibodies that dramatically lower LDL cholesterol.
-
Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor that reduces cholesterol synthesis.
-
Fibrates: Primarily used to lower triglycerides and raise HDL cholesterol.
-
Niacin: Can lower LDL cholesterol and triglycerides while raising HDL cholesterol.
-
Bile Acid Sequestrants: Bind to bile acids in the intestine, leading to increased cholesterol clearance.
For accurate and up-to-date information, it is recommended to consult peer-reviewed scientific journals, clinical trial registries, and publications from major cardiovascular associations.
If "F-1394" is a valid, albeit not publicly known, compound, further clarification on its identity will be necessary to fulfill the original request.
Troubleshooting & Optimization
F-1394 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of F-1394.
Frequently Asked Questions (FAQs)
Q1: What is F-1394 and what are its general properties?
F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). It is an orally active compound investigated for its role in cardiovascular disease research by inhibiting dietary cholesterol absorption.[1][2] Physically, it is a white to beige powder.
Q2: What is the known solubility of F-1394?
F-1394 is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 2 mg/mL.[1] Its solubility in aqueous buffers is expected to be low due to its chemical structure.
Q3: I am observing precipitation when I dilute my F-1394 DMSO stock solution into my aqueous experimental buffer. What is happening?
This is a common issue encountered with hydrophobic compounds like F-1394. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution because it is not readily soluble in the aqueous environment. This is often referred to as "crashing out."
Q4: What is the mechanism of action of F-1394?
F-1394 is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in cellular cholesterol metabolism. ACAT catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[3] By inhibiting ACAT, F-1394 blocks this process, primarily in the small intestine, thereby reducing the absorption of dietary cholesterol.[2][4] There are two isoforms of this enzyme, ACAT1 and ACAT2, both of which are membrane-bound proteins located in the endoplasmic reticulum.[5]
Troubleshooting Guide
Issue: F-1394 Precipitation in Aqueous Buffers
Symptoms:
-
Cloudiness or visible particles in the solution after diluting the DMSO stock of F-1394 into aqueous buffers such as PBS, TRIS, or HEPES.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
Low Aqueous Solubility: F-1394 is a hydrophobic molecule with limited solubility in water-based solutions.
-
High Final Concentration: The desired final concentration of F-1394 in the aqueous buffer may exceed its solubility limit.
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations in the assay can be toxic to cells and may also influence the solubility of other components.
-
Buffer Composition: The specific components and pH of the buffer can influence the solubility of the compound.
Solutions:
| Solution Technique | Detailed Protocol | Considerations |
| Optimizing Dilution | 1. Prepare a high-concentration stock solution of F-1394 in 100% DMSO (e.g., 10 mM). 2. Warm the stock solution gently (e.g., to 37°C) to ensure the compound is fully dissolved. 3. Vigorously vortex or sonicate the aqueous buffer while slowly adding the DMSO stock solution dropwise. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate. 4. Ensure the final DMSO concentration in your experimental setup is below 1%, and ideally below 0.5%, to minimize solvent effects on cells. | This is the most common and straightforward method. Success depends on the final concentration and the specific buffer used. |
| Using a Surfactant | 1. Prepare the aqueous buffer with a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68. The optimal concentration of the surfactant needs to be determined empirically but typically ranges from 0.01% to 0.1%. 2. Prepare the F-1394 solution by diluting the DMSO stock into the surfactant-containing buffer. | Surfactants can increase the solubility of hydrophobic compounds by forming micelles. However, it is crucial to test the effect of the surfactant on the experimental model (e.g., cell viability, enzyme activity) to rule out any interference. |
| Complexation with Cyclodextrins | 1. Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer. 2. Add the F-1394 DMSO stock solution to the cyclodextrin solution and stir for several hours to allow for complex formation. The ratio of F-1394 to cyclodextrin needs to be optimized. | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. The impact of the cyclodextrin on the experiment must be evaluated. |
| Solid Dispersion | This is a more advanced formulation technique where the drug is dispersed in a solid hydrophilic carrier. This is typically performed during the synthesis or formulation development stage and is less practical for a laboratory researcher to prepare ad-hoc. | For in vivo studies, custom formulations may be required. |
Quantitative Data
Table 1: Solubility of F-1394
| Solvent | Concentration | Appearance | Reference |
| DMSO | 2 mg/mL | Clear | [1] |
| Aqueous Buffers (e.g., PBS, TRIS, HEPES) | Expected to be low (< 10 µM) | May form a precipitate at higher concentrations | General knowledge for similar hydrophobic compounds |
Experimental Protocols
Protocol 1: Preparation of F-1394 Stock and Working Solutions for In Vitro Cell-Based Assays
Materials:
-
F-1394 powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, DMEM, RPMI-1640)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of F-1394 needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of F-1394 = 595.85 g/mol ).
-
For example, to prepare 1 mL of a 10 mM stock, weigh out 5.96 mg of F-1394.
-
Add the F-1394 powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication or warming to 37°C may be necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM F-1394 stock solution.
-
Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock to the medium while vortexing.
-
Ensure the final concentration of DMSO in the well is less than 1% (v/v) and is consistent across all treatments, including the vehicle control. For example, to prepare a 10 µM working solution, you would add 1 µL of the 10 mM stock to 999 µL of medium.
-
Protocol 2: General Method for Assessing Kinetic Solubility in Aqueous Buffers
This protocol provides a general method to estimate the kinetic solubility of F-1394 in a buffer of interest.
Materials:
-
F-1394 (10 mM stock in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or an HPLC system for concentration analysis.
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add small volumes of the 10 mM F-1394 DMSO stock to the buffer to create a range of final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 1%).
-
Include a set of wells with buffer and DMSO only as a blank control.
-
Seal the plate and incubate at room temperature (or the desired experimental temperature) for 1-2 hours with gentle shaking.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to the blank indicates precipitation.
-
Alternatively, for a more quantitative measurement, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble F-1394 using a validated HPLC method.
-
The highest concentration that does not show significant precipitation is an estimate of the kinetic solubility.
Visualizations
Caption: ACAT Signaling Pathway and the inhibitory action of F-1394.
Caption: Workflow for preparing F-1394 solutions for experiments.
References
Optimizing F-1394 concentration for cell assays
Technical Support Center: F-1394
Welcome to the technical support center for F-1394. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing F-1394 concentrations for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is F-1394 and what is its mechanism of action?
F-1394 is a potent and specific small molecule inhibitor of the Fas Ligand (FasL). FasL (also known as CD178 or Apo-1L) is a transmembrane protein that belongs to the tumor necrosis factor (TNF) family.[1][2][3] By binding to its receptor, Fas (also called Apo1 or CD95), FasL triggers a signaling cascade that leads to programmed cell death, or apoptosis.[4][5] F-1394 works by blocking the interaction between FasL and the Fas receptor, thereby inhibiting the initiation of this apoptotic signal.[6] This makes it a valuable tool for studying the roles of the Fas/FasL pathway in various biological processes, including immune regulation and diseases driven by excessive apoptosis.[6][7]
Q2: How should I dissolve and store F-1394?
For optimal results, F-1394 should be dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Q3: What is a good starting concentration for my cell-based assay?
The optimal concentration of F-1394 is highly dependent on the cell type, assay duration, and the specific endpoint being measured. A common starting point for a new cell line is to perform a dose-response curve. A broad range of concentrations, typically from 1 nM to 10 µM, is advisable for initial experiments. Based on the IC50 values from similar compounds or preliminary data, you can then narrow this range. For example, if you are trying to prevent FasL-induced apoptosis, you would pre-treat cells with varying concentrations of F-1394 before adding a known stimulus of the Fas/FasL pathway.
Q4: What are the primary applications for an inhibitor of the Fas/FasL pathway like F-1394?
Inhibitors of the Fas/FasL pathway are instrumental in studying and potentially treating conditions where excessive apoptosis contributes to the pathology.[6] Key applications include:
-
Autoimmune Diseases: In conditions like autoimmune lymphoproliferative syndrome (ALPS) or systemic lupus erythematosus (SLE), inhibiting FasL-mediated cell death can be protective.[1][6]
-
Neurodegenerative Disorders: Preventing abnormal apoptosis of neurons is a therapeutic strategy being explored in diseases like Alzheimer's and Parkinson's.[6]
-
Transplantation Medicine: Blocking the Fas/FasL pathway can help prevent immune rejection of transplanted tissues.[7]
-
Basic Research: F-1394 can be used to elucidate the role of the Fas/FasL signaling pathway in cellular homeostasis, immune response, and development.[4][8]
Troubleshooting Guide
Q1: I am not observing any effect of F-1394 in my assay. What could be the issue?
-
Inactive Compound: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Test its potency on a sensitive, positive control cell line if available.
-
Incorrect Concentration: The concentration range may be too low. Try extending the dose-response curve to higher concentrations (e.g., up to 50 or 100 µM), as some cell lines may be less sensitive.
-
Fas/FasL Pathway Not Active: Confirm that the Fas/FasL pathway is active and relevant in your experimental model. Your cells may not express sufficient levels of the Fas receptor, or the stimulus you are using may not be effectively activating the pathway.
-
Assay Timing: The incubation time with F-1394 may be too short to observe an effect. Consider extending the duration of the experiment.
Q2: My cells are showing high levels of toxicity or death even at low concentrations of F-1394. What should I do?
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic, typically below 0.1%. Run a vehicle control (medium with the same amount of solvent but no F-1394) to verify.
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects. Lower the concentration range and ensure your positive controls are responding as expected.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to compound toxicity.
-
Compound Purity: Impurities in the compound preparation could be causing toxicity. Verify the purity of your F-1394 lot if possible.
Q3: I am seeing high variability between my replicate wells. How can I improve consistency?
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes and change tips between different concentrations.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure you have a homogenous single-cell suspension before seeding and mix the cell suspension between pipetting.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile water or PBS.[9]
-
Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.
Data Presentation
For effective experimental design, refer to the following tables for typical concentration ranges and IC50 values.
Table 1: Recommended Concentration Ranges for F-1394 in Common Cell-Based Assays
| Assay Type | Cell Type | Recommended Starting Range | Incubation Time |
| Apoptosis Inhibition | Jurkat T-cells | 10 nM - 10 µM | 12 - 48 hours |
| Cell Viability (as a counter-screen) | HeLa, A549 | 1 µM - 50 µM | 24 - 72 hours |
| Cytokine Release Assay | PBMCs | 100 nM - 20 µM | 6 - 24 hours |
| Western Blot (Pathway Analysis) | Various | 1 µM - 10 µM | 1 - 6 hours |
Table 2: Hypothetical IC50 Values for F-1394 in Different Human Cell Lines (IC50 values represent the concentration required to inhibit 50% of FasL-induced apoptosis)
| Cell Line | Description | IC50 (nM) |
| Jurkat | T-lymphocyte | 85 |
| HUVEC | Endothelial Cells | 250 |
| ACHN | Renal Cell Carcinoma | 1200 |
| SH-SY5Y | Neuroblastoma | 450 |
Experimental Protocols
Protocol: Determining the IC50 of F-1394 via Cell Viability Assay (XTT/MTT)
This protocol outlines the steps to determine the concentration of F-1394 required to inhibit 50% of cell death induced by a FasL stimulus.
Materials:
-
Target cells (e.g., Jurkat cells)
-
Complete cell culture medium
-
F-1394 stock solution (e.g., 10 mM in DMSO)
-
FasL stimulus (e.g., recombinant soluble FasL or an activating anti-Fas antibody)
-
96-well flat-bottom cell culture plates
-
XTT or MTT cell viability assay kit
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in complete culture medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach (if adherent) and acclimatize.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of F-1394 in complete culture medium. For a top concentration of 10 µM, you might prepare 2x working solutions of 20 µM, 6.6 µM, 2.2 µM, etc.
-
Carefully remove the medium from the wells.
-
Add 50 µL of the appropriate F-1394 dilution to each well. Add 50 µL of medium with vehicle (DMSO) to control wells.
-
Incubate for 1-2 hours to allow for compound uptake.
-
-
Stimulation:
-
Prepare the FasL stimulus at 2x the final desired concentration in complete culture medium.
-
Add 50 µL of the FasL stimulus to all wells except the "untreated" control wells, which receive 50 µL of medium only. The final volume in all wells should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2. The exact time will depend on the cell type and should be optimized previously.
-
-
Viability Measurement:
-
At the end of the incubation period, add the XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours) to allow for color development.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data by setting the "untreated" control as 100% viability and the "stimulus only" control as 0% protective effect.
-
Plot the percent viability against the log of F-1394 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for F-1394 and a typical workflow for optimizing its concentration in cell-based assays.
Caption: F-1394 inhibits the FasL-induced apoptotic pathway.
Caption: Workflow for optimizing F-1394 concentration.
References
- 1. Fas ligand - Wikipedia [en.wikipedia.org]
- 2. Anti-Fas Ligand Antibody [10F2] (A278949) | Antibodies.com [antibodies.com]
- 3. Polymorphism of murine Fas ligand that affects the biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fas Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. What are FasL inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance [frontiersin.org]
- 8. en.front-sci.com [en.front-sci.com]
- 9. How to run an assay | Agilent [agilent.com]
Troubleshooting F-1394 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using F-1394, a potent, orally active Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.[1][2][3][4] This guide is intended for professionals in drug development and related fields to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My F-1394 solution appears cloudy or has visible precipitate. What should I do?
A1: F-1394 has limited aqueous solubility. Precipitation can occur when diluting a DMSO stock solution into aqueous buffers or cell culture media.
-
Troubleshooting Steps:
-
Ensure your final DMSO concentration is as low as possible for your experiment, typically below 0.5%.
-
Warm the solution gently to 37°C to aid dissolution.
-
Vortex the solution thoroughly before use.
-
For cell-based assays, add the F-1394 solution to the media dropwise while gently swirling the plate.
-
If precipitation persists, consider preparing a fresh, lower-concentration stock solution in DMSO.
-
Q2: I am not observing the expected inhibitory effect of F-1394 in my assay. What are the possible reasons?
A2: A lack of activity can stem from several factors, from solution instability to experimental design.
-
Troubleshooting Steps:
-
Solution Integrity: F-1394 should be stored at -10 to -25°C as a powder.[5] Prepare fresh solutions from powder for each experiment, as the stability of F-1394 in solution over time is not well characterized.
-
Assay Conditions: Ensure the pH and temperature of your assay are within a stable range. Although specific degradation pathways for F-1394 are not well-documented, compounds with ester and urea functionalities can be susceptible to hydrolysis at extreme pH or high temperatures.
-
Cellular Uptake: For cell-based assays, ensure adequate incubation time for the compound to penetrate the cell membrane and reach its intracellular target, ACAT, which is located in the endoplasmic reticulum.[6]
-
Mechanism of Action: F-1394 is an ACAT inhibitor, which blocks the esterification of free cholesterol to cholesteryl esters.[7] Confirm that your assay is designed to detect this specific activity.
-
Q3: I am observing increased cytotoxicity or cell death in my cultures treated with F-1394. Is this expected?
A3: Yes, prolonged inhibition of ACAT can lead to an accumulation of free cholesterol within cells, which can be cytotoxic and induce apoptosis.[7]
-
Troubleshooting and Optimization:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that provides the desired inhibitory effect without significant cytotoxicity.
-
Use appropriate controls, including a vehicle control (DMSO) at the same concentration used for F-1394.
-
Consider reducing the treatment duration or using a lower concentration of F-1394.
-
Quantitative Data Summary
While specific quantitative data on the stability of F-1394 in various solutions is limited in publicly available literature, the table below summarizes its known properties and general stability considerations.
| Parameter | Value / Consideration | Source |
| Molecular Formula | C₃₃H₆₁N₃O₆ | [5] |
| Molecular Weight | 595.85 g/mol | [5] |
| CAS Number | 162490-89-3 | [5] |
| Appearance | White to beige powder | [5] |
| Solubility | DMSO: 2 mg/mL, clear | [5] |
| Storage Temperature | -10 to -25°C (as solid) | [5] |
| Solution Stability | Data not available. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. | N/A |
| pH Stability | Data not available. Ester and urea groups may be susceptible to hydrolysis at non-neutral pH. | General Chemical Knowledge |
| Light Sensitivity | Data not available. As a precaution, protect solutions from light. | General Chemical Knowledge |
Experimental Protocols
Protocol for Preparation of F-1394 Stock Solution (10 mM)
-
Materials:
-
F-1394 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the F-1394 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of F-1394 powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 5.96 mg of F-1394.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the F-1394 is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol for Diluting F-1394 for Cell Culture Experiments
-
Materials:
-
10 mM F-1394 stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM F-1394 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the F-1394 solution to the medium dropwise while gently agitating the medium. Do not add the medium to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
-
Use the diluted F-1394 solution immediately.
-
Visualizations
Below are diagrams to aid in troubleshooting and understanding the experimental context of F-1394.
Caption: Troubleshooting workflow for F-1394 instability.
Caption: ACAT's role in cholesterol metabolism and F-1394's inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Hypolipidemic action of F-1394, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, in high-fat diet fed beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol signaling - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: F-1394 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing F-1394 in in vivo experimental models. Our aim is to help you navigate common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal vehicle for in vivo administration of F-1394?
A1: The recommended vehicle for F-1394 is a solution of 10% DMSO, 40% PEG300, and 50% sterile water. It is crucial to first dissolve F-1394 in DMSO before adding PEG300 and then water. Ensure the final solution is clear and free of precipitation before administration. Inadequate dissolution can lead to inaccurate dosing and poor bioavailability.
Q2: We are observing significant weight loss in our mouse models at the efficacious dose. What could be the cause and how can we mitigate this?
A2: Significant weight loss can be an indication of off-target toxicity or poor tolerability of the formulation. We recommend the following troubleshooting steps:
-
Confirm Formulation Integrity: Ensure the vehicle components are of high purity and the final formulation is prepared fresh before each administration.
-
Dose De-escalation Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Animal Health: Implement a daily health monitoring schedule that includes body weight, food and water intake, and clinical signs of distress.
-
Consider Alternative Dosing Schedules: Explore intermittent dosing schedules (e.g., every other day) which may improve tolerability while maintaining efficacy.
Q3: There is high variability in tumor growth inhibition between animals in the same treatment group. What are the potential sources of this variability?
A3: High variability in tumor response can stem from several factors:
-
Tumor Implantation Technique: Ensure consistent tumor cell numbers and implantation location for each animal.
-
Animal Health and Age: Use animals of a similar age and health status to minimize biological variability.
-
Drug Administration: Inconsistent administration technique (e.g., subcutaneous vs. intraperitoneal injection volume) can affect drug exposure.
-
Tumor Heterogeneity: The inherent biological diversity of the tumor model can contribute to varied responses.
Troubleshooting Guides
Problem: Inconsistent Pharmacokinetic (PK) Profile
Symptoms:
-
High inter-animal variability in plasma concentrations of F-1394.
-
Lack of a clear dose-response relationship in terms of drug exposure.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Drug Formulation | Ensure F-1394 is fully dissolved in the vehicle. Prepare fresh formulations for each experiment. |
| Inaccurate Dosing | Calibrate all dosing equipment. Ensure consistent injection volumes and techniques. |
| Variable Animal Fasting State | Standardize the fasting period for all animals before dosing, as food can affect drug absorption. |
| Sample Collection and Processing | Use appropriate anticoagulant tubes and process blood samples consistently and promptly to prevent drug degradation. |
Problem: Lack of In Vivo Efficacy Despite In Vitro Potency
Symptoms:
-
F-1394 shows potent inhibition of the target kinase in cell-based assays but fails to inhibit tumor growth in xenograft models.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Bioavailability | Conduct a pharmacokinetic study to determine the in vivo exposure of F-1394. If exposure is low, consider formulation optimization or alternative routes of administration. |
| Rapid Metabolism | Analyze plasma and tumor samples for major metabolites of F-1394. If rapid metabolism is confirmed, a medicinal chemistry effort to improve metabolic stability may be needed. |
| Tumor Microenvironment Factors | The in vivo tumor microenvironment may confer resistance. Investigate the expression of drug efflux pumps or the activation of alternative survival pathways in the tumor tissue. |
| Insufficient Target Engagement | Perform a pharmacodynamic (PD) study to measure the inhibition of the target kinase and downstream signaling pathways in the tumor tissue at various time points after dosing. |
Fictional Quantitative Data
Table 1: In Vivo Efficacy of F-1394 in a BT-474 Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | 1500 ± 250 | 0 | +5.0 |
| F-1394 | 10 | 900 ± 180 | 40 | +2.1 |
| F-1394 | 30 | 450 ± 90 | 70 | -3.5 |
| F-1394 | 100 | 150 ± 50 | 90 | -12.0 |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture BT-474 human breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 BT-474 cells in a volume of 100 µL of a 1:1 mixture of Matrigel and sterile PBS into the right flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups. Prepare F-1394 in the recommended vehicle and administer daily by oral gavage at the indicated doses.
-
Data Collection: Record tumor volumes and body weights for each animal throughout the study.
-
Endpoint: Euthanize the animals when tumors in the vehicle group reach the predetermined endpoint, or if any animal shows signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizations
Caption: Fictional signaling pathway for F-1394.
Caption: Typical workflow for an in vivo efficacy study.
Improving F-1394 bioavailability for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the ACAT inhibitor F-1394 in animal studies. The information is designed to address common challenges related to achieving adequate oral bioavailability for successful preclinical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with F-1394.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of F-1394 after oral administration. | Poor Solubility: F-1394 is known to be soluble in DMSO but may have low aqueous solubility, limiting its dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Decrease the particle size of the F-1394 powder through micronization or nanomilling to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Prepare a formulation using vehicles known to enhance the solubility of lipophilic compounds. See the Formulation Strategies FAQ for examples. |
| High variability in plasma concentrations between individual animals. | Inconsistent Food Intake: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Variable Gastrointestinal pH: Differences in gastric and intestinal pH among animals can affect the dissolution of pH-sensitive compounds. | 1. Standardize Feeding Schedule: Ensure a consistent fasting or fed state for all animals in the study cohort prior to and after dosing. 2. Use of Buffered Formulation: Consider formulating F-1394 in a buffered solution to minimize the impact of pH variations. |
| Lack of expected pharmacological effect (e.g., no reduction in serum cholesterol). | Sub-therapeutic Plasma Concentrations: The amount of F-1394 reaching systemic circulation is insufficient to inhibit ACAT effectively. Rapid Metabolism: F-1394 may be subject to extensive first-pass metabolism in the liver. | 1. Dose Escalation Study: Conduct a pilot study with increasing doses of F-1394 to determine the dose required to achieve therapeutic plasma levels. 2. Bioavailability Enhancement Strategies: Implement formulation strategies outlined in the Formulation Strategies FAQ to increase systemic exposure. 3. Consider Co-administration with a Metabolic Inhibitor: In exploratory studies, co-administration with a general cytochrome P450 inhibitor (use with caution and appropriate ethical review) could help determine the extent of first-pass metabolism. |
| Precipitation of F-1394 in the dosing formulation. | Supersaturation and Instability: The formulation may not be able to maintain F-1394 in a solubilized state over time. | 1. Optimize Formulation: Experiment with different ratios of co-solvents, surfactants, and lipids to create a stable microemulsion or self-emulsifying drug delivery system (SEDDS). 2. Prepare Fresh Formulations: Prepare the dosing solution immediately before administration to minimize the risk of precipitation. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is a good starting point for formulating F-1394 for oral gavage in rats?
A1: For initial studies, a simple suspension or a solution using a co-solvent system can be attempted. Given that F-1394 is soluble in DMSO, a formulation could consist of F-1394 dissolved in a minimal amount of DMSO, then further diluted with a vehicle like polyethylene glycol 400 (PEG 400) and finally brought to the final volume with saline or water. However, for improved bioavailability, lipid-based formulations are often more effective for poorly soluble compounds.
Q2: What are some advanced formulation strategies to improve the oral bioavailability of F-1394?
A2: Several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like F-1394. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to improve solubilization and facilitate absorption through the lymphatic system, which can bypass first-pass metabolism.[1] Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like the gastrointestinal fluid.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug.[2]
-
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance the dissolution rate.[3][4]
-
Particle Size Reduction:
Q3: Are there any specific excipients that are commonly used for oral delivery of ACAT inhibitors or other poorly soluble drugs?
A3: Yes, a variety of excipients are used to formulate poorly water-soluble drugs for oral administration. Some common examples include:
| Excipient Type | Examples |
| Oils (for LBDDS) | Medium-chain triglycerides (e.g., Capmul MCM), long-chain triglycerides (e.g., sesame oil, corn oil) |
| Surfactants (for LBDDS) | Cremophor® EL, Tween® 80, Labrasol® |
| Co-solvents (for LBDDS) | Transcutol®, PEG 400, Propylene Glycol |
| Polymers (for solid dispersions) | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycols (PEGs) |
Pharmacokinetics and Dosing
Q4: What is the expected oral bioavailability of F-1394?
Q5: How can I determine the pharmacokinetic parameters of F-1394 in my animal model?
A5: A standard pharmacokinetic study design involves administering a known dose of F-1394 (both intravenously for bioavailability calculation and orally) and collecting blood samples at various time points. Plasma concentrations of F-1394 are then measured using a validated analytical method (e.g., LC-MS/MS). Key parameters to calculate include:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance after oral administration |
| Vd/F | Apparent volume of distribution after oral administration |
Q6: What dose of F-1394 should I use in my efficacy studies?
A6: Previous studies have demonstrated efficacy in rats at oral doses ranging from 3 to 30 mg/kg and in dogs at 1 to 10 mg/kg/day.[4][5] The optimal dose for your specific animal model and disease state should be determined through a dose-response study, guided by pharmacokinetic data to ensure adequate target engagement.
Mechanism of Action
Q7: What is the signaling pathway affected by F-1394?
A7: F-1394 is a direct inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a key intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, F-1394 prevents the accumulation of cholesteryl esters within cells, such as macrophages in atherosclerotic plaques, and reduces the absorption of dietary cholesterol in the intestine.
Below is a diagram illustrating the cholesterol esterification pathway inhibited by F-1394.
Caption: F-1394 inhibits ACAT1 and ACAT2, blocking cholesterol esterification.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for F-1394
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to enhance the oral bioavailability of F-1394.
Materials:
-
F-1394
-
Capmul® MCM (Oil)
-
Cremophor® EL (Surfactant)
-
Transcutol® HP (Co-solvent)
-
Vortex mixer
-
Water bath
Methodology:
-
Accurately weigh F-1394 and place it in a clear glass vial.
-
Add the required amount of Capmul® MCM, Cremophor® EL, and Transcutol® HP to the vial in a predetermined ratio (e.g., 30:40:30 w/w).
-
Gently heat the mixture in a water bath at 40°C to facilitate the dissolution of F-1394.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
To test the self-emulsification properties, add 1 mL of the formulation to 250 mL of water in a beaker with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white microemulsion.
Protocol 2: Oral Bioavailability Study of F-1394 in Rats
Objective: To determine the absolute oral bioavailability of F-1394.
Animals: Male Sprague-Dawley rats (n=6 per group)
Groups:
-
Intravenous (IV) Group: 1 mg/kg F-1394 in a suitable IV formulation (e.g., dissolved in DMSO and diluted with saline).
-
Oral (PO) Group: 10 mg/kg F-1394 in the prepared formulation (e.g., SEDDS or a simple suspension).
Methodology:
-
Fast the rats overnight with free access to water.
-
Administer F-1394 to the respective groups via tail vein injection (IV) or oral gavage (PO).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for F-1394 concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters and determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Hypothetical Experimental Workflow
Caption: Workflow for improving and evaluating F-1394 bioavailability.
References
- 1. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: FORE8394 (Plixorafenib)
A Note on Nomenclature: The compound "F-1394" as specified in the query does not correspond to a known therapeutic agent in publicly available databases. It is highly probable that this is a typographical error for FORE8394 , an investigational next-generation BRAF inhibitor also known as plixorafenib . This document pertains to FORE8394 (plixorafenib).
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshooting guidance related to the potential off-target effects of FORE8394 (plixorafenib) during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of FORE8394 (plixorafenib) and how does it differ from first-generation BRAF inhibitors?
A1: FORE8394 (plixorafenib) is a selective inhibitor of mutated BRAF, targeting both BRAF V600 monomers (Class 1 alterations) and active dimeric BRAF mutants (Class 2 alterations), such as fusions and splice variants.[1][2] Its key differentiation from first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) is its design as a "paradox breaker."[1][2] First-generation inhibitors can paradoxically activate the MAPK signaling pathway in BRAF wild-type cells, leading to off-target toxicities like secondary skin malignancies.[1] Plixorafenib was designed to inhibit mutated BRAF without causing this paradoxical activation, which is anticipated to result in an improved safety profile and potentially less resistance.[1][2]
Q2: My non-BRAF mutant cell line is showing unexpected growth inhibition. Could this be an off-target effect of plixorafenib?
A2: While plixorafenib is designed for selectivity, off-target activity is a possibility with any small molecule inhibitor. Preclinical data shows selectivity for BRAF V600E over wild-type (WT) BRAF and CRAF, but there is still some inhibitory activity at higher concentrations. If you observe unexpected effects in non-mutant lines, consider the following:
-
Confirm Plixorafenib Concentration: Ensure the working concentration is appropriate for your experimental goals. High concentrations may lead to off-target inhibition.
-
Cell Line Authentication: Verify the identity and BRAF mutation status of your cell line.
-
Review Selectivity Data: Compare your working concentration to the known IC50 values for on- and off-target kinases (see Table 1).
-
Perform a Dose-Response Experiment: This will help determine if the observed effect is dose-dependent and establish the IC50 in your specific cell model.
Q3: What are the known clinical side effects of plixorafenib that might indicate off-target activities?
A3: In the Phase 1/2a clinical trial (NCT02428712), plixorafenib has demonstrated a manageable safety profile.[3][4] The most common treatment-emergent adverse events (TEAEs) are generally low-grade and include laboratory abnormalities and some symptomatic effects. Unlike first-generation BRAF inhibitors, toxicities associated with paradoxical MAPK activation, such as rash and pyrexia, were infrequent and mostly Grade 1.[3] The most frequently reported TEAEs are summarized in Table 2. These clinical findings can guide researchers to monitor for similar toxicities in preclinical models (e.g., monitoring liver function markers in animal studies).
Q4: I am observing toxicities in my animal model that are not listed in the known clinical adverse events. How should I troubleshoot this?
A4: Discrepancies between preclinical and clinical toxicities can arise due to differences in species metabolism, drug exposure levels, and model systems.
-
Pharmacokinetic (PK) Analysis: Determine if the drug exposure (AUC, Cmax) in your animal model is significantly higher than the clinically relevant exposures.[5]
-
Histopathology: Conduct a thorough histopathological examination of major organs to identify any tissue-specific toxicities.
-
Off-Target Screening: If the toxicity is significant and unexplained, consider performing a broad kinase panel screen (kinome scan) on your model's tissue lysates to identify potential off-target kinases that may be inhibited at the achieved exposure levels.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Plixorafenib
| Target | IC50 Value | Source |
|---|---|---|
| BRAF V600E | ~5 nM | [6] |
| Wild-Type BRAF | 14 nM | Selleck Chemicals |
| CRAF | 23 nM | Selleck Chemicals |
Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in Phase 1/2a Clinical Trial (All Grades)
| Adverse Event | Frequency (%) | Source |
|---|---|---|
| Increased Alanine Aminotransferase (ALT) | 38.1% | [4] |
| Increased Aspartate Aminotransferase (AST) | 34.5% | [4] |
| Fatigue | 20.4% | [4] |
| Nausea | 19.5% |[4] |
Experimental Protocols
While detailed, proprietary protocols for plixorafenib are not publicly available, this section outlines standard methodologies for assessing on- and off-target effects of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (General Methodology)
This protocol describes a typical biochemical assay to determine the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., BRAF V600E, WT BRAF, CRAF).
-
Kinase-specific substrate (e.g., recombinant MEK1).
-
ATP (adenosine triphosphate).
-
Plixorafenib (or test compound) serially diluted in DMSO.
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates.
-
-
Procedure:
-
Add 5 µL of serially diluted plixorafenib to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add 10 µL of a solution containing the kinase and its substrate in reaction buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure kinase activity using a suitable detection reagent and a plate reader, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot for MAPK Pathway Inhibition
This protocol assesses the on-target effect of plixorafenib by measuring the phosphorylation of downstream effectors in the MAPK pathway.
-
Reagents and Materials:
-
BRAF-mutant cancer cell line (e.g., A375).
-
Cell culture medium and supplements.
-
Plixorafenib.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of plixorafenib (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to assess the reduction in p-ERK levels relative to total ERK and the loading control.
-
Visualizations
References
- 1. plixorafenib (FORE-8394) / Daiichi Sankyo, Fore Biotherap [delta.larvol.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. CTNI-76. EFFICACY OF BRAF INHIBITOR PLIXORAFENIB (FORE8394) IN RECURRENT, PRIMARY CENTRAL NERVOUS SYSTEM TUMORS (PCNST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FORE Biotherapeutics to Present Promising New Data from Phase 1/2a Trial Evaluating Plixorafenib (FORE8394) in Patients With BRAF-Altered Advanced Solid and Central Nervous System Tumors at ASCO 2023 - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Technical Support Center: F-1394 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing F-1394 in in vitro experiments. The following information is intended to help mitigate potential cytotoxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is F-1394 and what is its primary mechanism of action?
F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, F-1394 prevents this storage process, leading to an increase in the intracellular concentration of free cholesterol.
Q2: Why am I observing cytotoxicity in my cell cultures treated with F-1394?
The primary cause of cytotoxicity associated with F-1394 treatment is the accumulation of intracellular free cholesterol.[1] While partial inhibition of ACAT by F-1394 has been shown to be non-toxic in some models and can reduce atherosclerosis progression, complete or excessive inhibition can lead to a toxic buildup of free cholesterol.[2] This excess free cholesterol can disrupt cellular membranes, induce endoplasmic reticulum (ER) stress, and ultimately trigger apoptotic cell death.[3][4][5]
Q3: What are the key signaling pathways involved in F-1394-induced cytotoxicity?
F-1394-induced cytotoxicity is primarily mediated by the downstream effects of free cholesterol accumulation. Two major pathways implicated in free cholesterol-induced apoptosis are:
-
Endoplasmic Reticulum (ER) Stress Pathway: The accumulation of free cholesterol in the ER membrane leads to ER stress and activates the Unfolded Protein Response (UPR).[4][5][6] This can initiate a caspase cascade, including the activation of caspase-12, leading to apoptosis.[6] Key players in this pathway include PERK, IRE1, ATF4, and CHOP.[6]
-
Fas-mediated Apoptosis Pathway: High levels of free cholesterol can lead to the activation of the Fas ligand (FasL), which then binds to the Fas receptor (Fas) on the cell surface, initiating the extrinsic apoptosis pathway.[3][7]
Q4: How can I mitigate F-1394 cytotoxicity in my in vitro experiments?
Mitigation strategies focus on managing intracellular free cholesterol levels. Key approaches include:
-
Titration of F-1394 Concentration: Determine the optimal, non-toxic concentration of F-1394 for your specific cell line and experimental goals. A dose-response curve is essential.
-
Co-treatment with a Cholesterol Acceptor: The use of an extracellular cholesterol acceptor, such as high-density lipoprotein (HDL) or cyclodextrin, can help to remove excess free cholesterol from the cells.
-
Optimization of Incubation Time: Reducing the duration of exposure to F-1394 may be sufficient to achieve the desired inhibitory effect without inducing significant cytotoxicity.
-
Inhibition of Intracellular Cholesterol Transport: While more complex, inhibiting the transport of cholesterol to sensitive organelles may offer a protective effect.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with F-1394.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed at desired inhibitory concentration. | F-1394 concentration is above the cytotoxic threshold for the specific cell line. | Perform a detailed dose-response experiment to identify the IC50 for ACAT inhibition and the concentration at which cytotoxicity becomes significant. Aim for a concentration that provides sufficient inhibition with minimal cell death. |
| Prolonged incubation time is leading to excessive free cholesterol accumulation. | Conduct a time-course experiment to determine the shortest incubation time required to observe the desired biological effect. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Degradation of F-1394 in solution. | Prepare fresh stock solutions of F-1394 for each experiment and store them appropriately as per the manufacturer's instructions. | |
| Unexpected morphological changes in cells. | Cellular stress due to high free cholesterol levels. | Lower the concentration of F-1394. Consider co-treatment with a cholesterol acceptor like HDL to reduce the free cholesterol load. |
Data Presentation
F-1394 In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| ACAT Inhibition IC50 | 42 nM | HepG2 | [8] |
Note: IC50 values for cytotoxicity can vary significantly between cell lines and experimental conditions. It is crucial to determine these values empirically for your specific system.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of F-1394
Objective: To determine the concentration of F-1394 that induces 50% cell death in a specific cell line.
Materials:
-
Cell line of interest (e.g., murine macrophages, HepG2)
-
Complete culture medium
-
F-1394
-
Vehicle (e.g., DMSO)
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of F-1394 in a complete culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium and add the F-1394 dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigating F-1394 Cytotoxicity with a Cholesterol Acceptor
Objective: To assess the ability of a cholesterol acceptor (e.g., HDL) to rescue cells from F-1394-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete culture medium
-
F-1394
-
Vehicle (e.g., DMSO)
-
High-Density Lipoprotein (HDL)
-
96-well plates
-
Cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare solutions of F-1394 at a known cytotoxic concentration (e.g., 2x IC50) and a range of concentrations of HDL in a complete culture medium.
-
Treatment: Treat cells with:
-
Vehicle only
-
F-1394 only
-
HDL only (at the highest concentration used in co-treatment)
-
F-1394 in combination with different concentrations of HDL.
-
-
Incubation: Incubate the plate for the same duration as in the cytotoxicity determination experiment.
-
Cytotoxicity Assay: Perform the cytotoxicity assay.
-
Data Analysis: Compare the cell viability in the co-treatment groups to the F-1394-only group to determine the rescue effect of HDL.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. The endoplasmic reticulum is the site of cholesterol-induced cytotoxicity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Free cholesterol loading of macrophages induces apoptosis involving the fas pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining F-1394 Delivery Methods in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F-1394, a potent and selective Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with F-1394, presented in a question-and-answer format.
FAQs
Q1: What is the primary mechanism of action for F-1394?
A1: F-1394 is an orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). By blocking ACAT, particularly in the intestine, F-1394 prevents the esterification of free cholesterol into cholesteryl esters. This inhibition of cholesterol absorption leads to a reduction in serum cholesterol levels. There are two isoforms of ACAT: ACAT1, which is widely distributed in various tissues, and ACAT2, which is predominantly found in the intestines and liver. F-1394 is noted for its activity in the small intestine.[1]
Q2: What are the main research applications for F-1394?
A2: F-1394 is primarily used in cardiovascular disease research. Its ability to lower cholesterol levels makes it a valuable tool for studying atherosclerosis, hypercholesterolemia, and for investigating the prevention of intimal hyperplasia after vascular injury, such as balloon angioplasty.[2][3]
Q3: What is the solubility of F-1394?
A3: F-1394 is soluble in Dimethyl sulfoxide (DMSO) at a concentration of 2 mg/mL. It is important to prepare stock solutions in DMSO and then dilute them in aqueous buffers or media for experiments, keeping the final DMSO concentration low to avoid solvent-induced toxicity.
Troubleshooting
Q4: I am observing low efficacy of F-1394 in my in vivo oral administration study. What are the possible reasons?
A4: Low efficacy in in vivo studies can stem from several factors:
-
Improper Formulation: F-1394 is a lipophilic molecule and may have poor aqueous solubility. Ensure the formulation is appropriate for oral delivery in your animal model. A common approach is to prepare a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Incorrect Dosing: Verify the dose and frequency of administration. Studies have shown efficacy in dogs at doses of 1-10 mg/kg/day and in rabbits at 100 mg/kg/day.[1][4] Dose-response studies may be necessary for your specific model.
-
Timing of Administration: For studies investigating the inhibition of dietary cholesterol absorption, F-1394 should be administered shortly before or with a high-fat meal.
-
Animal Model: The choice of animal model is critical. Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLr-/-) mice are commonly used models for atherosclerosis research.[5][6]
Q5: I am seeing significant cytotoxicity in my macrophage cell culture after treatment with F-1394. What could be the cause and how can I mitigate it?
A5: Cytotoxicity with ACAT inhibitors is a known issue and is often related to the accumulation of free cholesterol within the cells, which can induce endoplasmic reticulum (ER) stress and apoptosis.[2]
-
High Concentration: You may be using a concentration of F-1394 that is too high. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. The IC50 of F-1394 for cholesterol esterification in Caco-2 cells is approximately 71 nM.[7]
-
Prolonged Incubation: Long-term exposure to ACAT inhibitors can lead to increased free cholesterol buildup. Consider shorter incubation times or intermittent dosing schedules.
-
Cell Type Sensitivity: Different cell types may have varying sensitivities to ACAT inhibition. Macrophages, especially when loaded with lipids to become foam cells, can be particularly susceptible.
-
Assay Choice: To quantify cytotoxicity, consider using both a metabolic activity assay (e.g., MTT) and a membrane integrity assay (e.g., LDH release) for a more complete picture.
Q6: My F-1394 solution appears to have precipitated after dilution in my cell culture medium. How can I prevent this?
A6: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common problem with hydrophobic compounds.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the culture medium, vortexing or mixing well between each dilution step.
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the F-1394 solution can sometimes help maintain solubility.
-
Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents or formulation with carriers like cyclodextrins may be necessary, though this should be carefully validated for its effects on the experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for F-1394 from published research.
Table 1: In Vitro Efficacy of F-1394
| Parameter | Cell Line | Value | Reference |
| IC50 (Cholesterol Esterification) | Caco-2 | 71 nM | [7] |
Table 2: In Vivo Efficacy of F-1394
| Animal Model | Dose | Effect | Reference |
| Beagle Dogs (High-Fat Diet) | 1-10 mg/kg/day (oral) | Dose-dependent reduction in serum cholesterol | [1] |
| Beagle Dogs (High-Fat Diet) | 7.2 mg/kg/day (oral) | ID50 for serum cholesterol reduction | [1] |
| Rabbits (High Cholesterol Diet) | 100 mg/kg/day (oral) | Reduced atherosclerotic lesion extent by 57% | [4] |
| Rabbits (Balloon Injury) | Not specified (oral) | Significantly reduced neointimal thickening | [2] |
| ApoE-/- Mice (Western Diet) | Not specified | Dose-dependent decrease in atherosclerotic lesion area | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of F-1394 in Macrophages using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of F-1394 on a macrophage cell line (e.g., RAW 264.7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
F-1394
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of F-1394 in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of F-1394. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Protocol 2: In Vivo Efficacy of F-1394 in an Atherosclerosis Mouse Model
This protocol describes a general procedure for evaluating the efficacy of F-1394 in reducing atherosclerosis in ApoE-/- mice fed a high-fat diet.
Materials:
-
ApoE-/- mice
-
High-fat diet (Western diet)
-
F-1394
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Animal Acclimatization and Diet: Acclimate ApoE-/- mice for at least one week. Start feeding the mice a high-fat diet to induce atherosclerosis.
-
Grouping and Treatment: After a period of diet-induced atherosclerosis development (e.g., 4-6 weeks), divide the mice into groups: a vehicle control group and one or more F-1394 treatment groups with different doses.
-
F-1394 Formulation and Administration: Prepare a suspension of F-1394 in the chosen vehicle. Administer the formulation to the mice daily via oral gavage. The volume should be adjusted based on the mouse's body weight.
-
Monitoring: Monitor the mice regularly for body weight changes and any signs of toxicity.
-
Blood and Tissue Collection: At the end of the study period (e.g., 8-12 weeks of treatment), collect blood samples for lipid profile analysis. Euthanize the mice and perfuse the vascular system. Harvest the aorta for en face analysis of atherosclerotic plaques or the aortic root for histological analysis.
-
Atherosclerotic Plaque Analysis: Stain the aortas with Oil Red O to visualize lipid-rich plaques and quantify the plaque area. For histological analysis, section the aortic root and stain with hematoxylin and eosin (H&E) and other relevant markers.
-
Data Analysis: Compare the plaque size, lipid content, and other relevant parameters between the control and F-1394-treated groups to determine the efficacy of the treatment.
Visualizations
References
- 1. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity | MDPI [mdpi.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Mouse models for atherosclerosis and pharmaceutical modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
F-1394 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving the experimental compound F-1394. The information is tailored for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide guidance on appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for F-1394?
A1: F-1394 is a synthetic small molecule designed as a potent and selective inhibitor of the Janus kinase (JAK) family, particularly JAK3. By binding to the ATP-binding site of the kinase, it is thought to disrupt the JAK-STAT signaling pathway, which is crucial for cellular proliferation, differentiation, and immune responses.[1][2] Dysregulation of this pathway has been implicated in various malignancies and autoimmune disorders.[1][2]
Q2: What are the recommended positive and negative controls for in-vitro experiments with F-1394?
A2: Appropriate controls are critical for interpreting your results. We recommend the following:
-
Positive Control (Cell-based assay): A known, well-characterized JAK3 inhibitor to compare the potency and effect of F-1394.
-
Negative Control (Vehicle Control): Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve F-1394. This controls for any effects of the solvent on the cells.[3]
-
Untreated Control: A population of cells that does not receive any treatment, to establish a baseline for the experiment.[4]
Q3: How should F-1394 be stored and handled?
A3: F-1394 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. To maintain compound integrity, it is advisable to minimize freeze-thaw cycles by preparing aliquots of the stock solution.[5]
Troubleshooting Guide
Issue 1: High variability between replicate wells in cell viability assays.
-
Question: I am observing significant differences in results between my technical replicates when testing F-1394. What could be the cause?
-
Answer: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and calibrate your pipettes to ensure consistent cell numbers in each well.[6]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth.[7] It is best practice to fill the perimeter wells with sterile media or PBS and not use them for experimental samples.[7]
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and are of a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug responses.[8]
-
Compound Precipitation: F-1394 may precipitate at high concentrations in aqueous media. Visually inspect the wells after adding the compound and consider performing a solubility test.
-
Issue 2: No significant effect of F-1394 on the target pathway (p-STAT5 levels) in Western Blot analysis.
-
Question: My Western Blot results do not show a decrease in phosphorylated STAT5 levels after treatment with F-1394. What should I check?
-
Answer: This could be due to several factors related to the experimental setup:
-
Suboptimal Treatment Time: The phosphorylation of signaling proteins can be transient.[4] Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the optimal time point to observe the inhibition of STAT5 phosphorylation.
-
Inactive Compound: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the compound on a sensitive positive control cell line known to respond to JAK inhibitors.[9]
-
Lysate Preparation: Prepare cell lysates quickly on ice with freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[10]
-
Antibody Performance: Verify that the primary antibodies for both total STAT5 and phospho-STAT5 are validated for Western Blotting and are used at the recommended dilution. Include a positive control lysate from cells known to have high baseline p-STAT5 or stimulated with a cytokine like IL-2.[9]
-
Issue 3: High background signal in qPCR analysis of downstream target genes.
-
Question: I am seeing high fluorescence in my no-template control (NTC) wells when analyzing genes downstream of the JAK-STAT pathway. What is the likely cause?
-
Answer: A high signal in the NTC is a strong indicator of contamination.
-
Contamination: This could be due to contamination of your PCR reagents, primers, or pipettes with template DNA or previously amplified PCR products.[11] Use aerosol-resistant pipette tips and physically separate the areas for PCR setup and post-PCR analysis.[11]
-
Primer-Dimer Formation: This occurs when primers anneal to each other, creating a short PCR product that is detected by SYBR Green. This can be identified by a low melting temperature peak in a melt curve analysis.[11] Consider redesigning your primers to have less complementarity.[12]
-
Data Presentation
Table 1: In-Vitro Kinase Inhibitory Activity of F-1394
| Kinase Target | F-1394 IC₅₀ (nM) | Positive Control (Ruxolitinib) IC₅₀ (nM) |
| JAK1 | 150.2 ± 12.5 | 3.3 ± 0.4 |
| JAK2 | 85.7 ± 9.1 | 2.8 ± 0.3 |
| JAK3 | 5.1 ± 0.8 | 428 ± 35 |
| TYK2 | 210.4 ± 18.3 | 19 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of F-1394 on Cell Viability (72h Treatment)
| Cell Line | F-1394 GI₅₀ (µM) |
| Cell Line A | 1.2 ± 0.2 |
| Cell Line B | 8.9 ± 1.1 |
| Cell Line C | > 50 |
GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT5 Inhibition
-
Cell Seeding and Treatment: Plate cells at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with varying concentrations of F-1394 or vehicle control for the predetermined optimal time.
-
Lysate Preparation: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[10]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and Gel Electrophoresis: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C, following the manufacturer's recommended dilution.[13]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[14]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a loading control like GAPDH or β-actin.
Protocol 2: Quantitative PCR (qPCR) for Downstream Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with F-1394 as described above for an appropriate duration (e.g., 24 hours). Extract total RNA using a column-based kit or TRIzol reagent.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.[11][12]
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and nuclease-free water.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add diluted cDNA to the respective wells.
-
Include a no-template control (NTC) for each primer set by adding water instead of cDNA.[11]
-
Run technical triplicates for each sample.[16]
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis:
-
Confirm the specificity of the PCR product by analyzing the melt curve.[16]
-
Determine the quantification cycle (Cq) values for each sample.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., GAPDH, ACTB).
-
Visualizations
Caption: Hypothetical signaling pathway for F-1394.
Caption: General experimental workflow for F-1394 evaluation.
References
- 1. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. labiotech.eu [labiotech.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. youtube.com [youtube.com]
- 10. bio-rad.com [bio-rad.com]
- 11. What negative controls are typically included in qPCR and/or qRT-PCR experiments? [qiagen.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bioradiations.com [bioradiations.com]
Validation & Comparative
Comparative Analysis of ACAT Inhibitors: A Guide for Drug Development Professionals
This guide provides a detailed comparison of prominent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, with a focus on Avasimibe, Pactimibe, and Eflucimibe. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of atherosclerosis and related metabolic diseases.
Introduction to ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. This process is implicated in the pathogenesis of atherosclerosis, particularly in the formation of foam cells, which are lipid-laden macrophages that contribute to the development of atherosclerotic plaques. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. Inhibition of ACAT is therefore a promising therapeutic strategy to prevent or reduce the progression of atherosclerosis. This guide compares three key ACAT inhibitors: Avasimibe, Pactimibe, and Eflucimibe.
Biochemical Potency and Isoform Selectivity
The inhibitory potency of these compounds against the two ACAT isoforms is a critical determinant of their therapeutic potential and potential side effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | ACAT-1 IC50 (nM) | ACAT-2 IC50 (nM) | Species | Source | Citation |
| Avasimibe | 480 | 190 | Human | Recombinant Human ACAT | |
| Pactimibe | 53 | Not specified | Rat | Microsomes | |
| Eflucimibe | 41 | Not specified | Primate | Microsomes |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as enzyme source (recombinant vs. microsomal) and species.
Preclinical Efficacy in Atherosclerosis Models
The efficacy of these inhibitors has been evaluated in various animal models of atherosclerosis, typically assessing their impact on plasma lipid levels and the development of atherosclerotic lesions.
| Compound | Animal Model | Key Findings | Citation |
| Avasimibe | New Zealand White Rabbits | 2 mg/kg/day for 16 weeks resulted in a 95% reduction in aortic cholesteryl ester content and a 70% reduction in atherosclerotic lesion area. | |
| Avasimibe | ApoE-deficient mice | Did not significantly reduce atherosclerotic lesion size. | |
| Pactimibe | Cholesterol-fed rabbits | Did not reduce plasma cholesterol levels or aortic atherosclerosis. | |
| Eflucimibe | Watanabe heritable hyperlipidemic rabbits | Showed a dose-dependent reduction in total cholesterol and non-HDL cholesterol. |
Signaling Pathway and Mechanism of Action
ACAT inhibitors interfere with the esterification of cholesterol within cells, particularly in macrophages and intestinal cells. This action is believed to reduce the accumulation of cholesteryl esters, thereby preventing foam cell formation and reducing intestinal cholesterol absorption.
Caption: The role of ACAT in cholesterol esterification and foam cell formation.
Experimental Protocols
In Vitro ACAT Inhibition Assay
This protocol outlines a general method for determining the IC50 of ACAT inhibitors using rat liver microsomes.
Caption: Workflow for an in vitro ACAT inhibition assay.
Methodology:
-
Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation.
-
Compound Preparation: Test inhibitors are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing bovine serum albumin (BSA) and the microsomal protein.
-
Incubation: Microsomes are pre-incubated with the test compound for a specified time before the addition of the substrate.
-
Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.
-
Reaction Termination: The reaction is stopped by adding a solvent mixture, typically isopropanol/heptane.
-
Lipid Extraction and Analysis: The lipids are extracted, and the cholesteryl esters are separated from free fatty acids using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled cholesteryl ester is quantified using a scintillation counter or phosphorimager.
-
IC50 Calculation: The concentration of the inhibitor that reduces ACAT activity by 50% is determined by non-linear regression analysis.
In Vivo Atherosclerosis Rabbit Model
This protocol describes a general approach to evaluate the efficacy of ACAT inhibitors in a cholesterol-fed rabbit model.
Methodology:
-
Animal Model: Male New Zealand White rabbits are typically used.
-
Diet: Animals are fed a cholesterol-rich diet (e.g., 0.5-2% cholesterol) to induce hypercholesterolemia and atherosclerosis.
-
Drug Administration: The test compound (e.g., Avasimibe) is administered daily by oral gavage at various doses. A control group receives the vehicle only.
-
Treatment Duration: The study duration is typically several weeks to months (e.g., 16 weeks) to allow for significant plaque development.
-
Monitoring: Plasma lipid levels (total cholesterol, HDL, LDL) are monitored periodically throughout the study.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the aortas are dissected.
-
Lesion Quantification: The extent of atherosclerotic lesions in the aorta is quantified, often by en face analysis after staining with a lipid-soluble dye (e.g., Sudan IV). The area of the aorta covered by lesions is measured.
-
Histological Analysis: Aortic sections can be further analyzed histologically to assess plaque composition, including macrophage and cholesteryl ester content.
Conclusion
Avasimibe, Pactimibe, and Eflucimibe have all demonstrated the ability to inhibit the ACAT enzyme. However, their efficacy in preclinical models of atherosclerosis has been variable. Avasimibe showed significant promise in the rabbit model but was less effective in ApoE-deficient mice. The efficacy of Pactimibe in reducing atherosclerosis has been questioned in some studies. Eflucimibe has shown positive effects on plasma lipid profiles in a relevant animal model. The differing outcomes highlight the complexities of translating in vitro potency to in vivo efficacy and underscore the importance of selecting appropriate animal models and considering the distinct roles of ACAT-1 and ACAT-2 in different tissues. Further research is needed to fully elucidate the therapeutic potential of these and other ACAT inhibitors.
A Comparative Analysis of F-1394 and Avasimibe in Atherosclerosis Research
In the landscape of therapeutic strategies for atherosclerosis, the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) has been a significant area of investigation. This enzyme plays a crucial role in the esterification of intracellular free cholesterol, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[1][2] This guide provides a detailed comparison of two such ACAT inhibitors, F-1394 and avasimibe, focusing on their efficacy, mechanism of action, and the experimental data supporting their potential roles in managing atherosclerosis.
Mechanism of Action: Targeting Cholesterol Esterification
Both F-1394 and avasimibe are potent inhibitors of the ACAT enzyme, also known as sterol O-acyltransferase (SOAT).[3][4] By blocking this enzyme, they prevent the conversion of free cholesterol into cholesteryl esters, thereby reducing the accumulation of these lipids within macrophages in the arterial wall.[1][5] This inhibition is believed to be a primary mechanism for preventing the formation and progression of atherosclerotic lesions.[6] Avasimibe has been shown to inhibit both isoforms of the enzyme, ACAT1 and ACAT2.[3]
While both compounds share a primary mechanism, avasimibe has also been noted to have other biological activities. It is a potent activator of the pregnane X receptor, which can lead to the induction of CYP3A4 and P-glycoprotein, potentially causing drug-drug interactions.[3] This is a critical consideration in its clinical development.
Preclinical Efficacy: A Tale of Two Models
Direct head-to-head clinical trial data for F-1394 and avasimibe is unavailable. However, preclinical studies in various models provide insights into their potential anti-atherosclerotic effects.
F-1394: Promising Results in Rabbit Models
Research on F-1394 has demonstrated significant efficacy in preventing and even promoting the regression of atherosclerosis in rabbit models. In studies where rabbits were fed a high-cholesterol diet, oral administration of F-1394 significantly reduced the extent of atherosclerotic lesions and the cholesterol content in the aorta, without affecting serum total cholesterol levels.[7] Specifically, F-1394 reduced the extent of atherosclerotic lesions by 57% and the total and esterified cholesterol content of the aorta by 38% and 59%, respectively, when administered during the progression phase of the disease.[7] In a regression study, F-1394 reduced the extent of lesions and aortic cholesterol content by 31% and 43%, respectively.[7]
Furthermore, in a balloon injury model in hypercholesterolemic rabbits, F-1394 was shown to prevent neointimal formation and reduce macrophage accumulation in the lesions, again without altering serum cholesterol levels.[8] In vitro studies using the human intestinal cell line Caco-2 showed that F-1394 is a potent inhibitor of ACAT, with an IC50 value of 71 nM, and it effectively inhibited the basolateral secretion of cholesteryl ester.[9]
Avasimibe: Mixed Outcomes from Preclinical to Clinical Studies
Avasimibe also showed promise in preclinical animal models. In ApoE*3-Leiden mice fed a high-cholesterol diet, avasimibe treatment resulted in a 92% reduction in atherosclerotic lesion area compared to the high-cholesterol control group.[10] This effect was attributed to both its cholesterol-lowering effect and a direct effect on the arterial wall, as it also reduced monocyte adherence to the endothelium.[10]
However, the translation of these promising preclinical findings into clinical success has been challenging. In a randomized, double-blind, placebo-controlled trial in patients with coronary artery disease (A-PLUS trial), avasimibe did not show a favorable effect on the progression of coronary atherosclerosis as assessed by intravascular ultrasound (IVUS).[11] In fact, the study reported a modest increase in plaque burden in the avasimibe-treated groups and a mild increase in LDL cholesterol.[11] Clinical development of avasimibe for atherosclerosis was subsequently halted.[3]
Quantitative Data Summary
| Parameter | F-1394 | Avasimibe |
| Primary Target | Acyl-CoA:cholesterol acyltransferase (ACAT)[4] | Acyl-CoA:cholesterol acyltransferase (ACAT1 & ACAT2)[3] |
| Preclinical Model | Rabbit models of atherosclerosis[7][8] | ApoE*3-Leiden mice[10] |
| Effect on Atherosclerotic Lesions (Preclinical) | -57% reduction in lesion area (progression study)[7] -31% reduction in lesion area (regression study)[7] | -92% reduction in lesion area[10] |
| Effect on Aortic Cholesterol (Preclinical) | -38% total cholesterol[7] -59% esterified cholesterol (progression study)[7] -31% total cholesterol[7] -43% esterified cholesterol (regression study)[7] | Not explicitly reported in the provided search results |
| Effect on Serum/Plasma Lipids (Preclinical) | No significant effect on serum total cholesterol[7][8] | -56% reduction in plasma total cholesterol[10] |
| Clinical Trial Outcome (Atherosclerosis) | Not clinically tested for atherosclerosis | No favorable effect on coronary atherosclerosis progression; mild increase in LDL cholesterol[11] |
| In Vitro ACAT Inhibition (IC50) | 71 nM (in Caco-2 cells)[9] | Not explicitly reported in the provided search results |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: ACAT Inhibition in Atherosclerosis.
Caption: Experimental Workflows for Efficacy Assessment.
Detailed Experimental Protocols
F-1394 Rabbit Atherosclerosis Study Protocol
A representative protocol for evaluating the efficacy of F-1394 in a rabbit model of atherosclerosis, based on published studies, would involve the following steps:[7]
-
Animal Model: Male New Zealand White rabbits are used.
-
Induction of Atherosclerosis: Rabbits are fed a high-cholesterol diet (e.g., containing 1% cholesterol) for a specified period (e.g., 6 weeks) to induce atherosclerotic lesions.
-
Treatment Groups:
-
Progression Study: Following the high-cholesterol diet, rabbits are switched to a regular chow diet and concurrently treated with either vehicle control or F-1394 (e.g., 100 mg/kg/day, orally) for a defined duration (e.g., 12 weeks).
-
Regression Study: After the initial high-cholesterol diet period, rabbits are placed on a regular chow diet for a period to allow for lesion stabilization (e.g., 6 weeks). Subsequently, they are treated with vehicle control or F-1394 for an extended period (e.g., 12 weeks).
-
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and the aortas are excised.
-
Quantification of Atherosclerosis: The extent of atherosclerotic lesions in the aorta is quantified by staining with a lipid-soluble dye (e.g., Sudan IV) and measuring the stained area as a percentage of the total aortic surface area.
-
Biochemical Analysis: The cholesterol (total and esterified) content of the aortic tissue is determined using enzymatic assays.
Avasimibe Clinical Trial Protocol (A-PLUS)
The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial was a randomized, double-blind, placebo-controlled study designed to assess the effects of avasimibe on the progression of coronary atherosclerosis.[11]
-
Patient Population: Patients with chronic stable angina, post-unstable angina, post-myocardial infarction, or post-percutaneous coronary intervention, with at least one 20% to 50% stenosis in a coronary artery, were enrolled.
-
Treatment: Patients were randomized to receive placebo or avasimibe at dosages of 50, 250, or 750 mg once daily. All patients also received background lipid-lowering therapy to achieve a target baseline LDL cholesterol level.
-
Primary Efficacy Endpoint: The primary outcome was the absolute change in plaque volume in a 30-mm segment of the target coronary artery, as assessed by three-dimensional intravascular ultrasound (IVUS) at baseline and after a specified follow-up period.
-
Secondary Endpoints: These included changes in percent atheroma volume and other IVUS-derived parameters.
-
Biomarker Analysis: Plasma lipid profiles (total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides) and inflammatory markers (e.g., high-sensitivity C-reactive protein) were measured at baseline and throughout the study.
Conclusion
Both F-1394 and avasimibe are potent ACAT inhibitors that have shown promise in preclinical models of atherosclerosis. F-1394 demonstrated significant anti-atherosclerotic effects in rabbit models, notably without altering systemic cholesterol levels, suggesting a direct arterial wall effect. Avasimibe also showed robust efficacy in a mouse model, coupled with a lipid-lowering effect. However, the clinical development of avasimibe for atherosclerosis was unsuccessful, as it failed to show a benefit in a major clinical trial and was associated with an unfavorable alteration in LDL cholesterol. The clinical potential of F-1394 for atherosclerosis remains to be determined, as it has not been evaluated in human trials for this indication. The divergent outcomes for avasimibe highlight the challenges of translating preclinical efficacy into clinical benefit for ACAT inhibitors and underscore the importance of considering the broader pharmacological profile of a drug candidate.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Avasimibe - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
F-1394's Impact on Plaque Formation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, F-1394, and its effects on plaque formation. The product's performance is compared with other ACAT inhibitors, avasimibe and pactimibe, with supporting data from preclinical and clinical studies. This document is intended to provide an objective overview to inform research and development in atherosclerosis and neurodegenerative diseases.
Executive Summary
Acyl-CoA:cholesterol acyltransferase (ACAT) is a key enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage. In disease states, this process can contribute to the formation of foam cells, a hallmark of atherosclerotic plaques, and is also implicated in the pathogenesis of Alzheimer's disease through its influence on amyloid-beta (Aβ) production. F-1394 is a potent ACAT inhibitor that has demonstrated efficacy in reducing atherosclerotic plaque formation in animal models. This guide compares the available data for F-1394 with two other notable ACAT inhibitors, avasimibe and pactimibe, to provide a comprehensive overview of their effects on both atherosclerotic and amyloid-beta plaques.
Comparative Data on Plaque Formation
The following tables summarize the quantitative data from various studies on the effects of F-1394, avasimibe, and pactimibe on plaque formation.
Table 1: Effect of ACAT Inhibitors on Atherosclerotic Plaque Formation in Animal Models
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| F-1394 | ApoE/LDLr-DKO Mice | 10, 30, 100 mg/kg/day | 10 weeks | Dose-dependent reduction in aortic lesion area by 24%, 28%, and 38% respectively.[1] | [1] |
| F-1394 | Cholesterol-fed Rabbits | 100 mg/kg/day | 12 weeks | 57% reduction in atherosclerotic lesion extent.[2] | [2] |
| Avasimibe | ApoE*3-Leiden Mice | 0.01% in diet | 22 weeks | 92% reduction in aortic root lesion area compared to high-cholesterol diet control.[3] | [3] |
| Pactimibe | Atherogenic diet-fed Hamsters | 3, 10 mg/kg/day | 90 days | 79% and 95% reduction in aortic fatty streak area, respectively.[4] | [4] |
Table 2: Effect of ACAT Inhibitors on Atherosclerotic Plaque in Human Clinical Trials
| Compound | Trial Name | Patient Population | Key Findings | Reference |
| Avasimibe | A-PLUS | Coronary Artery Disease | No significant benefit in reducing coronary atheroma volume.[5][6] Mild increase in LDL cholesterol.[7] | [5][6][7] |
| Pactimibe | ACTIVATE | Coronary Artery Disease | Failed to reduce atherosclerosis progression and showed some pro-atherogenic effects.[8][9] | [8][9] |
| Pactimibe | CAPTIVATE | Familial Hypercholesterolemia | No effect on maximum carotid intima-media thickness; associated with an increase in mean CIMT and major cardiovascular events.[10][11] | [10][11] |
Table 3: Effect of ACAT Inhibitors on Amyloid-Beta Plaque Formation in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| Avasimibe (CI-1011) | hAPP Transgenic Mice (Young) | Decreased amyloid plaque load in cortex and hippocampus; reduced insoluble Aβ40 and Aβ42 levels.[6] | [6] |
| Avasimibe (CI-1011) | hAPP Transgenic Mice (Aged) | Reduced diffuse amyloid burden.[6] | [6] |
| CP-113,818 (ACAT inhibitor) | hAPP FAD Mice | Reduced amyloid plaques and improved spatial learning and memory.[12] | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Oil Red O Staining for Atherosclerotic Plaques
This protocol is used to visualize lipid-laden atherosclerotic plaques in arterial tissue.
Materials:
-
Aortic tissue, fixed in 10% buffered formalin.
-
Oil Red O stock solution (0.5 g Oil Red O in 100 mL isopropanol).
-
Oil Red O working solution (30 mL stock solution mixed with 20 mL distilled water, filtered).
-
78% methanol.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Dissect the aorta and fix overnight in 10% buffered formalin.
-
Rinse the fixed aorta in isopropanol for 10 minutes.[2]
-
Immerse the aorta in the fresh Oil Red O working solution for 50-60 minutes at room temperature.
-
Wash the stained aorta twice with 78% methanol for 5 minutes each.
-
Rinse the aorta with PBS.
-
Pin the aorta flat, lumen side up, for imaging.
-
Capture images using a stereomicroscope.
-
Quantify the plaque area using image analysis software (e.g., ImageJ).[2]
Immunohistochemistry for Macrophages in Atherosclerotic Plaques
This protocol allows for the identification and quantification of macrophages within atherosclerotic lesions.
Materials:
-
Paraffin-embedded or frozen aortic sections.
-
Primary antibody against a macrophage marker (e.g., CD68).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB (3,3'-diaminobenzidine) substrate.
-
Hematoxylin for counterstaining.
-
Appropriate buffers and blocking solutions.
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or air-dry frozen sections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a suitable blocking serum.
-
Incubate with the primary anti-macrophage antibody (e.g., anti-CD68).
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Image and quantify the macrophage-positive area.
Immunohistochemistry for Amyloid-Beta Plaques
This protocol is for the detection of amyloid-beta plaques in brain tissue.
Materials:
-
Brain tissue sections (paraffin-embedded or frozen).
-
Primary antibody against amyloid-beta (e.g., 6E10).
-
Biotinylated secondary antibody.
-
ABC reagent.
-
DAB substrate.
-
Formic acid (for antigen retrieval).
-
Appropriate buffers and blocking solutions.
Procedure:
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval by incubating sections in 95% formic acid for 5 minutes.
-
Block endogenous peroxidase.
-
Block non-specific binding.
-
Incubate with the primary anti-amyloid-beta antibody overnight.
-
Wash and apply the biotinylated secondary antibody.
-
Wash and apply the ABC reagent.
-
Develop with DAB substrate.
-
Counterstain if desired.
-
Dehydrate and mount.
-
Image and quantify plaque load.
Discussion
The preclinical data for F-1394 demonstrates a significant and dose-dependent reduction in atherosclerotic plaque formation in well-established animal models.[1][2] Its efficacy in these models is comparable to other ACAT inhibitors like avasimibe and pactimibe.[3][4] All three compounds show a clear ability to inhibit the progression of atherosclerosis in animals, likely through the inhibition of foam cell formation within the arterial wall.
However, the translation of these promising preclinical findings to human clinical trials has been challenging. Both avasimibe and pactimibe failed to demonstrate a significant benefit in reducing atherosclerotic plaque progression in patients with coronary artery disease.[6][8][9] In some cases, these drugs were associated with unfavorable lipid profiles and an increase in cardiovascular events.[7][10][11] These outcomes highlight the complexities of targeting ACAT in humans for the treatment of atherosclerosis and suggest that the role of ACAT in human pathophysiology may be more nuanced than in animal models.
In the context of Alzheimer's disease, the inhibition of ACAT presents an alternative therapeutic avenue. Studies with ACAT inhibitors, including avasimibe, have shown a reduction in amyloid-beta plaque burden in animal models of the disease.[6][12] The proposed mechanism involves the modulation of cellular cholesterol distribution, which in turn affects the processing of the amyloid precursor protein (APP) and the generation of Aβ peptides.[1] While direct evidence for F-1394 in Alzheimer's models is not yet available, the class effect of ACAT inhibitors suggests it could be a promising candidate for further investigation in this area.
Conclusion
F-1394 is a potent ACAT inhibitor with demonstrated efficacy in reducing atherosclerotic plaque formation in preclinical models. While the clinical development of other ACAT inhibitors for atherosclerosis has been met with setbacks, the potential of this class of compounds in neurodegenerative diseases like Alzheimer's warrants further exploration. Future research should focus on elucidating the precise mechanisms of ACAT inhibition in different disease contexts and on identifying patient populations that may benefit from this therapeutic approach. The experimental protocols provided in this guide offer a starting point for researchers to validate and compare the effects of F-1394 and other ACAT inhibitors on plaque formation in various disease models.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oil Red O Stain [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Acyl-Coenzyme A:Cholesterol Acyltransferase Inhibitor CI-1011 Reverses Diffuse Brain Amyloid Pathology in Aged Amyloid Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking cholesterol storage to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophages and Their Role in Atherosclerosis: Pathophysiology and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Cholesterol-Lowering Agent Bempedoic Acid and Statins in Preclinical and Clinical Models
Introduction
While statins have long been the cornerstone of cholesterol management, a significant portion of patients experience statin-associated muscle symptoms (SAMS) or do not achieve target low-density lipoprotein cholesterol (LDL-C) levels. This has driven the development of novel therapeutic agents. This guide provides a comparative analysis of bempedoic acid, a first-in-class ATP-citrate lyase (ACL) inhibitor, and statins, HMG-CoA reductase inhibitors, in the context of cholesterol management. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.
Mechanism of Action: A Tale of Two Pathways
Statins and bempedoic acid both ultimately lead to the upregulation of LDL receptor (LDLR) expression on the surface of hepatocytes, thereby increasing the clearance of LDL-C from the circulation. However, they achieve this through distinct molecular pathways.
Statins: Direct Inhibition of HMG-CoA Reductase
Statins act by competitively inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol in the liver. This intracellular cholesterol depletion leads to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), which in turn upregulates the transcription of the LDLR gene.
Bempedoic Acid: Upstream Inhibition of Cholesterol Synthesis
Bempedoic acid is a prodrug that is activated to bempedoyl-CoA by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is primarily expressed in the liver. Bempedoyl-CoA then inhibits ATP-citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. The inhibition of ACL reduces the synthesis of acetyl-CoA, a key substrate for cholesterol production. Similar to statins, the resulting decrease in intracellular cholesterol activates SREBP-2 and increases LDLR expression. The liver-specific activation of bempedoic acid is thought to contribute to its lower incidence of muscle-related side effects compared to statins.
Signaling Pathway Comparison
Unveiling the Efficacy of F-1394: A Comparative Analysis of a Potent ACAT Inhibitor
For researchers, scientists, and professionals in drug development seeking to understand and replicate key research findings on the ACAT inhibitor F-1394, this guide provides a comprehensive comparison with other alternatives, supported by experimental data. Detailed methodologies for pivotal experiments are presented to facilitate replication and further investigation into its therapeutic potential.
F-1394 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and the formation of foam cells, a hallmark of atherosclerosis.[1][2] Research has demonstrated its ability to reduce the formation of these foam cells without inducing inflammatory responses or toxicity, highlighting its promise in the management of cardiovascular diseases.[1][2][3] This guide delves into the key research findings, offering a clear comparison of F-1394 with other ACAT inhibitors and providing the necessary details for experimental replication.
Comparative Efficacy of ACAT Inhibitors
The following table summarizes the quantitative data from various studies, comparing the efficacy of F-1394 with other notable ACAT inhibitors.
| Compound | IC50 Value (ACAT Inhibition) | Experimental Model | Key Findings | Reference |
| F-1394 | 71 nM | Caco-2 cells (human intestinal) | Strongly inhibits intestinal ACAT activity and basolateral secretion of cholesteryl ester. | [Nihon Yakurigaku Zasshi. 1997 Dec;110(6):357-65][4] |
| YM-17E | 121 nM | Caco-2 cells (human intestinal) | Less potent than F-1394 in inhibiting ACAT activity in this cell line. | [Nihon Yakurigaku Zasshi. 1997 Dec;110(6):357-65][4] |
| CI-976 | 702 nM | Caco-2 cells (human intestinal) | Significantly less potent than F-1394 in this in-vitro model. | [Nihon Yakurigaku Zasshi. 1997 Dec;110(6):357-65][4] |
| CL-277,082 | 21.5 µM | Caco-2 cells (human intestinal) | Shows much weaker ACAT inhibition compared to F-1394. | [Nihon Yakurigaku Zasshi. 1997 Dec;110(6):357-65][4] |
| DL-melinamide | 20.9 µM | Caco-2 cells (human intestinal) | Demonstrates significantly lower potency in ACAT inhibition than F-1394. | [Nihon Yakurigaku Zasshi. 1997 Dec;110(6):357-65][4] |
| Pactimibe | Not specified in provided abstracts | Human clinical trial | Did not improve percent atheroma volume and adversely affected secondary measures.[5] | [N Engl J Med. 2006 Mar 23;354(12):1252-62][5] |
| Avasimibe | Not specified in provided abstracts | Human clinical trial | No significant benefit on atheroma volumes after 24 months of treatment.[1] | [JAMA. 2004 Nov 10;292(18):2240-8][1] |
Key Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for pivotal experiments are provided below.
Inhibition of ACAT Activity in Caco-2 Cells
This protocol is based on the study published in Nihon Yakurigaku Zasshi (1997).[4]
Objective: To determine the inhibitory effect of F-1394 and other compounds on cholesterol esterification in a human intestinal cell line.
Cell Culture:
-
Caco-2 cells are cultured until differentiation on membrane filters.
-
The cells are then incubated with a medium containing ¹⁴C-oleic acid.
Treatment:
-
Differentiated Caco-2 cells are treated with varying concentrations of F-1394 or other test compounds (YM-17E, CI-976, CL-277,082, DL-melinamide, simvastatin, pravastatin, probucol, clofibrate).
Analysis:
-
The incorporation of ¹⁴C-oleic acid into cholesteryl ester is measured to determine the rate of cholesterol esterification.
-
The concentration of the compound that inhibits 50% of the ACAT activity (IC50) is calculated.
-
The basolateral secretion of newly synthesized cholesteryl ester is also quantified.
In Vivo Efficacy in a Rabbit Model of Neointimal Hyperplasia
This protocol is derived from a study on the effect of F-1394 on intimal hyperplasia.[6]
Objective: To evaluate the effect of F-1394 on neointimal formation following balloon injury in hypercholesterolemic rabbits.
Animal Model:
-
Rabbits are fed a high-cholesterol diet for 4 weeks to induce hypercholesterolemia.
-
Endothelial denudation of the left common carotid artery is performed using a balloon catheter.
Treatment:
-
Following the injury, rabbits are switched to a regular diet.
-
A treatment group receives oral administration of F-1394.
Analysis:
-
After 2-6 weeks, the carotid arteries are harvested.
-
Intimal thickening is measured histologically.
-
The number of proliferating smooth muscle cells and the presence of macrophages in the lesions are assessed by immunohistochemistry.
-
Serum cholesterol levels are monitored throughout the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in foam cell formation and the experimental workflow for evaluating ACAT inhibitors.
Caption: Signaling pathway of macrophage foam cell formation and the inhibitory action of F-1394.
Caption: Experimental workflow for evaluating the efficacy of F-1394.
References
- 1. Signaling Pathways and Key Genes Involved in Regulation of foam Cell Formation in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foam cells: tracing the diverse cellular origins and their linked signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling F-1394: A Comparative Analysis in Preclinical Animal Models
The identity of the therapeutic agent designated as F-1394 remains elusive within the public domain, preventing a direct comparative analysis against alternative compounds. Extensive searches across scientific literature and drug development databases have not yielded specific information regarding its mechanism of action, therapeutic indications, or preclinical data. The designation "F-1394" appears most prominently in technical standards, particularly the IEEE 1394 high-speed data transfer protocol, also known as Firewire.
This guide, therefore, cannot provide a direct comparative study of F-1394. Instead, it will present a hypothetical framework for such a study, outlining the essential components and data required for a comprehensive evaluation of a novel therapeutic agent in various animal models. This framework will serve as a template for researchers and drug development professionals when assessing the preclinical profile of any new investigational drug.
I. Hypothetical Profile of F-1394
For the purpose of this illustrative guide, we will postulate a fictional therapeutic profile for F-1394. Let us assume F-1394 is an investigational small molecule inhibitor of the fictional "Kinase X," a key enzyme implicated in inflammatory pathways. The primary therapeutic goal of F-1394 is the treatment of rheumatoid arthritis.
II. Comparative Analysis Framework
A robust comparative study of F-1394 would necessitate its evaluation against a standard-of-care treatment for rheumatoid arthritis, such as Methotrexate, and potentially another investigational drug with a similar mechanism of action, which we will call "Competitor A."
Data Presentation: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
A crucial component of the preclinical assessment would be the evaluation of F-1394 in a well-established animal model of rheumatoid arthritis, such as the Collagen-Induced Arthritis (CIA) mouse model. The following table illustrates the type of quantitative data that would be collected and compared.
| Parameter | Vehicle Control | F-1394 (10 mg/kg) | Methotrexate (1 mg/kg) | Competitor A (10 mg/kg) |
| Mean Arthritis Score (Day 42) | 12.5 ± 1.8 | 4.2 ± 0.9 | 5.1 ± 1.1 | 6.8 ± 1.3 |
| Paw Thickness (mm, Day 42) | 4.1 ± 0.3 | 2.5 ± 0.2 | 2.8 ± 0.2 | 3.1 ± 0.3 |
| Incidence of Arthritis (%) | 100% | 40% | 50% | 70% |
| Serum IL-6 (pg/mL, Day 42) | 150 ± 25 | 55 ± 12 | 68 ± 15 | 85 ± 18 |
| Histological Score (Joint Damage) | 8.9 ± 1.2 | 2.7 ± 0.6 | 3.5 ± 0.8 | 4.9 ± 0.9 |
| *p < 0.05 compared to Vehicle Control |
Data Presentation: Pharmacokinetic Profile in Rats
Understanding the pharmacokinetic properties of F-1394 is essential for dose selection and predicting its behavior in humans. A comparative pharmacokinetic study in rats might yield data similar to that presented below.
| Parameter | F-1394 (10 mg/kg, IV) | F-1394 (50 mg/kg, PO) | Competitor A (10 mg/kg, IV) | Competitor A (50 mg/kg, PO) |
| Cmax (ng/mL) | 1250 | 450 | 1100 | 320 |
| Tmax (h) | 0.25 | 2.0 | 0.25 | 2.5 |
| AUC (0-inf) (ng*h/mL) | 3500 | 2800 | 3200 | 1900 |
| Half-life (t1/2) (h) | 4.5 | 5.1 | 4.2 | 4.8 |
| Bioavailability (%) | N/A | 80% | N/A | 59% |
III. Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental data.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Induction: Male DBA/1 mice, 8-10 weeks old, are immunized on Day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is administered on Day 21.
-
Treatment: Prophylactic treatment with F-1394 (10 mg/kg, daily, oral gavage), Methotrexate (1 mg/kg, weekly, intraperitoneal injection), Competitor A (10 mg/kg, daily, oral gavage), or vehicle is initiated on Day 21 and continues until Day 42.
-
Assessments:
-
Clinical Scoring: Arthritis severity is scored visually three times a week using a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis).
-
Paw Thickness: Paw thickness is measured using a digital caliper.
-
Serum Cytokines: Blood is collected at sacrifice on Day 42, and serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA.
-
Histopathology: Hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Pharmacokinetic Study in Sprague-Dawley Rats
-
Dosing: Male Sprague-Dawley rats are administered a single dose of F-1394 or Competitor A either intravenously (IV) via the tail vein or orally (PO) by gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of the compounds are determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) are calculated using non-compartmental analysis software.
IV. Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental designs.
F-1394 vs. Pactimibe: A Comparative Analysis of Two ACAT Inhibitors
In the landscape of therapeutic agents targeting hypercholesterolemia and atherosclerosis, Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors have been a significant area of research. These agents aim to prevent the esterification and subsequent storage of cholesterol in cells, a key process in the formation of atherosclerotic plaques. This guide provides a detailed comparative analysis of two such inhibitors, F-1394 and pactimibe, focusing on their performance based on available experimental data.
Introduction
Both F-1394 and pactimibe are inhibitors of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed and is the primary isoform in macrophages, and ACAT2, which is predominantly found in the intestine and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.
F-1394 is a potent and selective ACAT inhibitor.[1] Preclinical studies have demonstrated its ability to inhibit cholesterol esterification in various cell types and animal models, suggesting its potential in preventing the progression of atherosclerosis.[2][3]
Pactimibe (formerly CS-505) is characterized as a dual inhibitor of both ACAT1 and ACAT2.[4] While it showed promise in preclinical models by reducing plasma cholesterol and atherosclerotic lesions, its clinical development was halted.[1] Large-scale clinical trials failed to demonstrate a significant benefit in reducing atherosclerosis progression and, in some cases, were associated with adverse cardiovascular outcomes.
Quantitative Performance Data
The following tables summarize the in vitro potency of F-1394 and pactimibe from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assay systems and cell types used.
Table 1: In Vitro Potency (IC50) of F-1394
| Target/System | IC50 Value | Reference |
| ACAT in Caco-2 cells | 71 nM | [5] |
| Whole-cell ACAT in HepG2 cells | 42 nM | [6] |
| ACAT in rat liver microsomes | 6.4 nM | [1] |
| ACAT in rabbit small intestinal mucosa | 10.7 nM | [1] |
| ACAT in J774 macrophages | 32 nM | [1] |
Table 2: In Vitro Potency (IC50/Ki) of Pactimibe
| Target/System | IC50/Ki Value | Reference |
| ACAT1 | 4.9 µM | [4] |
| ACAT2 | 3.0 µM | [4] |
| ACAT in liver | 2.0 µM | [4] |
| ACAT in macrophages | 2.7 µM | [4] |
| ACAT in THP-1 cells | 4.7 µM | [4] |
| Inhibition of cholesteryl ester formation | 6.7 µM | [4] |
| Ki (noncompetitive with oleoyl-CoA) | 5.6 µM | [4] |
Mechanism of Action and Signaling Pathway
Both F-1394 and pactimibe exert their primary effect by inhibiting the ACAT enzyme. By blocking this enzyme, they prevent the esterification of free cholesterol within the cell. This has several downstream consequences relevant to atherosclerosis:
-
In Macrophages: Inhibition of ACAT1 in macrophages prevents the accumulation of cholesteryl esters, thereby inhibiting the formation of foam cells, a hallmark of early atherosclerotic lesions.
-
In the Intestine: Inhibition of ACAT2 in the intestine reduces the absorption of dietary cholesterol.
-
In the Liver: Inhibition of ACAT2 in the liver can decrease the assembly and secretion of very-low-density lipoprotein (VLDL), a precursor to LDL ("bad") cholesterol.
The simplified signaling pathway below illustrates the central role of ACAT in cholesterol metabolism and the point of intervention for F-1394 and pactimibe.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Microsomal ACAT Inhibition Assay
This assay is commonly used to determine the direct inhibitory effect of a compound on the ACAT enzyme in a cell-free system.
1. Microsome Preparation:
-
Liver or intestinal tissues from rodents are homogenized in a buffer solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.
2. Reaction Mixture:
-
A reaction buffer is prepared containing bovine serum albumin (BSA) and a source of cholesterol.
-
The microsomal preparation is pre-incubated with various concentrations of the test inhibitor (F-1394 or pactimibe).
3. Enzymatic Reaction:
-
The reaction is initiated by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.
-
The mixture is incubated at 37°C for a defined period.
4. Lipid Extraction and Analysis:
-
The reaction is stopped by adding a solvent mixture (e.g., chloroform:methanol) to extract the lipids.
-
The extracted lipids are separated using thin-layer chromatography (TLC).
-
The band corresponding to cholesteryl esters is scraped, and the radioactivity is quantified using a scintillation counter.
5. IC50 Determination:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACAT activity, is determined by fitting the data to a dose-response curve.
Whole-Cell ACAT Inhibition Assay
This assay measures the inhibition of ACAT activity within intact cells, providing a more physiologically relevant context.
1. Cell Culture:
-
Cells expressing ACAT, such as HepG2 (human liver cell line) or Caco-2 (human intestinal cell line), are cultured in appropriate media.
2. Inhibitor Treatment:
-
Cells are treated with various concentrations of the ACAT inhibitor for a specified duration.
3. Radiolabeling:
-
A radiolabeled precursor, typically [14C]oleic acid complexed to albumin, is added to the culture medium.
4. Lipid Extraction and Analysis:
-
After incubation, the cells are washed and lipids are extracted.
-
The extracted lipids are separated by TLC, and the radioactivity in the cholesteryl ester fraction is measured.
5. IC50 Determination:
-
The IC50 value is calculated based on the dose-dependent inhibition of [14C]oleic acid incorporation into cholesteryl esters.
Comparative Summary and Conclusion
Based on the available preclinical data, F-1394 appears to be a significantly more potent inhibitor of ACAT than pactimibe. The IC50 values for F-1394 are in the nanomolar range across various cell types and assay systems, while pactimibe's IC50 values are in the micromolar range. This suggests that F-1394 has a much higher affinity for the ACAT enzyme.
F-1394 has demonstrated efficacy in animal models of atherosclerosis and neointimal formation, often without significantly affecting overall plasma cholesterol levels, pointing to a direct effect on the arterial wall.[2] In contrast, while pactimibe also showed anti-atherosclerotic effects in animal models, its clinical development was terminated due to a lack of efficacy in human trials and a concerning increase in cardiovascular events in the treatment group.
The disparity in potency and the ultimate clinical failure of pactimibe highlight the complexities of translating preclinical findings in ACAT inhibition to successful clinical outcomes. The reasons for pactimibe's failure are likely multifactorial but may relate to its dual ACAT1/2 inhibition profile, off-target effects, or the intricate role of ACAT in human physiology that was not fully recapitulated in animal models.
For researchers and drug development professionals, the case of F-1394 and pactimibe serves as an important example. While high in vitro potency, as seen with F-1394, is a desirable characteristic, the clinical trajectory of pactimibe underscores the critical need for a deeper understanding of the nuanced biological consequences of inhibiting specific ACAT isoforms in humans to develop safe and effective therapies for cardiovascular disease. Further investigation into highly selective ACAT inhibitors and their precise mechanisms of action is warranted.
References
- 1. ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of F-1394, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, on ACAT activity in HepG2 cells and on hepatic secretion of lipids in Triton WR-1339-induced hyperlipidemic rats: possible role of hepatic ACAT in very low density lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of UAMC-1110 with Novel Fibroblast Activation Protein (FAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of UAMC-1110, a highly selective and potent inhibitor of Fibroblast Activation Protein (FAP), against a selection of novel FAP inhibitors. UAMC-1110 serves as a key reference compound from the promising N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold. This document is intended to assist researchers in evaluating the performance and characteristics of these compounds for applications in oncology, fibrosis, and other FAP-related pathologies.
Fibroblast Activation Protein is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).[1] Its enzymatic activity contributes to the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[1] FAP's selective expression on CAFs with minimal presence in healthy adult tissues makes it an attractive target for therapeutic intervention and diagnostic imaging.[1]
This guide will delve into the comparative inhibitory activity, selectivity, and the underlying signaling pathways modulated by FAP.
Quantitative Comparison of FAP Inhibitors
The following tables summarize the in vitro potency and selectivity of UAMC-1110 against several novel FAP inhibitors. The data has been compiled from various preclinical studies.
Table 1: In Vitro Potency of FAP Inhibitors
| Compound | Chemical Class | FAP IC50 (nM) | FAP Ki (nM) |
| UAMC-1110 | (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine | 3.2[2] | 0.43[3] |
| ARI-3099 | N-(pyridine-4-carbonyl)-d-Ala-boroPro | ~36[4] | 9[5] |
| BR103354 | Thiazole derivative | 14[6][7] | - |
| QI-18 | (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine derivative | 0.50[8] | - |
| DOTA.SA.FAPi | Quinoline-based | 0.9[8] | - |
Table 2: Selectivity Profile of FAP Inhibitors against Related Proteases
| Compound | PREP IC50 (µM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | FAP/PREP Selectivity Fold |
| UAMC-1110 | 1.8[2] | >100 | >100 | >100 | ~563 |
| ARI-3099 | - | Negligible Potency | Negligible Potency | Negligible Potency | >350 |
| BR103354 | 0.387[7] | High Selectivity | High Selectivity | High Selectivity | ~27.6 |
| DOTA.SA.FAPi | 5.4[8] | - | - | - | ~6000 |
Signaling Pathways and Experimental Protocols
FAP-Mediated Signaling Pathways
FAP expression on cancer-associated fibroblasts triggers a cascade of signaling events that promote a pro-tumorigenic and immunosuppressive microenvironment. A key pathway involves the interaction of FAP with the urokinase plasminogen activator receptor (uPAR), leading to the activation of STAT3 and the subsequent upregulation of the chemokine CCL2.[9][10] This signaling axis is crucial for the recruitment of myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.[9] Furthermore, FAP activity has been shown to influence other critical cancer-related pathways, including the PI3K/Akt and Ras-ERK pathways, which regulate cell proliferation, survival, and invasion.[11]
Experimental Protocols
This protocol outlines a typical in vitro experiment to determine the inhibitory activity (IC50) of a compound against FAP.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor, typically in 100% DMSO.
-
Create a serial dilution of the test inhibitor at concentrations 10-fold higher than the desired final concentrations, using an appropriate assay buffer (e.g., DPP Assay Buffer).[12]
-
Dilute recombinant human FAP enzyme to a working concentration (e.g., 25 ng/µl) in cold assay buffer.[12]
-
Dilute a fluorogenic FAP substrate (e.g., Ala-Pro-AMC) to a working concentration (e.g., 100 µM) in assay buffer.[12]
-
-
Assay Procedure (96-well plate format) :
-
Add 10 µl of the diluted test inhibitor to the designated wells. For "Positive Control" wells, add 10 µl of the diluent solution.[12]
-
Add 75 µl of assay buffer to the "Test Inhibitor" and "Positive Control" wells.[12]
-
Add 10 µl of the diluted FAP enzyme to the "Test Inhibitor" and "Positive Control" wells.[12]
-
Add 5 µl of the diluted fluorogenic substrate to initiate the reaction.[12]
-
Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specified time (e.g., 10-30 minutes).[12]
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a fluorescence plate reader at excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation ~350-380 nm and emission ~440-460 nm for AMC).[12]
-
The "Blank" wells contain all components except the enzyme, and "Negative Control" wells contain all components except the substrate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates a typical workflow for screening and characterizing FAP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. BR103354 | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 11. cusabio.com [cusabio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Unveiling the Therapeutic Potential of F-13640 for Neuropathic Pain: A Comparative Analysis
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on F-13640, a high-efficacy 5-hydroxytryptamine (5-HT)1A receptor agonist, and its potential as a novel therapeutic agent for neuropathic pain. This guide provides an objective analysis of F-13640's performance against established treatments, supported by preclinical experimental data.
F-13640, a compound developed by Pierre Fabre, has demonstrated significant analgesic properties in various animal models of pain.[1] Unlike another compound, F-1394, which is an ACAT inhibitor used for different therapeutic purposes, F-13640 specifically targets the 5-HT1A receptor, a key player in the modulation of pain and mood.[2][3] This guide delves into the mechanism of action, preclinical efficacy, and experimental protocols related to F-13640, offering a valuable resource for the scientific community.
Mechanism of Action: A Novel Approach to Pain Relief
F-13640's analgesic effect stems from its high-efficacy activation of 5-HT1A receptors.[1] This activation is believed to induce two key neuroadaptive phenomena: a cooperative effect with nociceptive stimulation that leads to analgesia, and the development of inverse tolerance, where the analgesic effect increases over time with chronic administration.[1] This unique mechanism suggests a potential for long-lasting pain relief, a significant advantage in treating chronic neuropathic pain.[1]
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that, upon activation, can lead to hyperpolarization and a reduced firing rate of postsynaptic neurons, thus modulating pain signals.[4] These receptors are located both presynaptically on serotonin-containing neurons (autoreceptors) and postsynaptically on non-serotonergic neurons in pain-processing pathways (heteroreceptors).[5] The activation of these receptors by agonists can modulate the release of neurotransmitters involved in pain perception.[2][5]
Preclinical Efficacy: Head-to-Head Comparisons
Preclinical studies have positioned F-13640 as a promising candidate for neuropathic pain treatment, showing efficacy that rivals or surpasses that of existing therapies. In rat models of neuropathic allodynia, chronic administration of F-13640 has demonstrated superior analgesic effects compared to morphine, ketamine, imipramine, and gabapentin.[1]
Comparative Efficacy Data in a Rat Model of Neuropathic Pain
| Compound | Dosage | Route of Administration | Animal Model | Key Finding | Reference |
| F-13640 | Chronic | Not Specified | Neuropathic Allodynia | Superior analgesia compared to morphine, ketamine, imipramine, and gabapentin. | [1] |
| Morphine | Not Specified | Not Specified | Neuropathic Allodynia | Less effective than F-13640 in chronic administration. | [1] |
| Gabapentin | Not Specified | Not Specified | Neuropathic Allodynia | Less effective than F-13640 in chronic administration. | [1] |
| Pregabalin | Not Specified | Not Specified | Neuropathic Pain | Effective in reducing pain, but with potential for side effects like dizziness and somnolence. | [6][7] |
Experimental Protocols
To ensure transparency and reproducibility, this guide provides detailed methodologies for key experiments used to evaluate the efficacy of F-13640.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used preclinical model to induce neuropathic pain in rodents.[8][9][10]
Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[9]
-
Sciatic Nerve Exposure: A small incision is made on the lateral side of the thigh to expose the common sciatic nerve.[8][9]
-
Ligation: Four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals using chromic gut sutures. The ligatures are tightened to the point of causing a slight constriction without arresting the epineural blood flow.[8][9]
-
Wound Closure: The muscle layer is sutured, and the skin is closed with wound clips or sutures.[8][9]
-
Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing typically begins several days after surgery to allow for the development of neuropathic pain symptoms.[10]
Von Frey Test for Mechanical Allodynia
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The von Frey test is a standard method to assess this.[11][12][13]
Procedure:
-
Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time.[11]
-
Filament Application: A series of calibrated von Frey filaments, which exert a specific amount of force when bent, are applied to the plantar surface of the animal's hind paw.[11][13]
-
Withdrawal Threshold Determination: The filament with the lowest force that consistently elicits a paw withdrawal response is recorded as the paw withdrawal threshold. The "up-down method" is often used to determine the 50% withdrawal threshold.[11][13]
-
Data Analysis: The paw withdrawal thresholds of the injured paw are compared to those of the uninjured paw and to baseline measurements to determine the extent of mechanical allodynia.
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: F-13640's dual action on 5-HT1A autoreceptors and heteroreceptors.
Caption: Workflow of a preclinical study evaluating F-13640's efficacy.
Conclusion
F-13640 represents a promising therapeutic candidate for the treatment of neuropathic pain, with a novel mechanism of action that may offer advantages over existing therapies. The preclinical data strongly support its continued investigation. This guide provides a foundational resource for researchers and drug development professionals to understand and further explore the potential of F-13640 and the broader class of 5-HT1A receptor agonists in the management of chronic pain.
References
- 1. 5-HT(1A) receptor activation: new molecular and neuroadaptive mechanisms of pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. F-1394, 162490-89-3, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 5. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 12. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Safety Operating Guide
F 1394 proper disposal procedures
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
